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  • Product: 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
  • CAS: 355381-73-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Abstract This technical guide provides a comprehensive examination of the structure-activity relationship (SAR) of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, a representative N-benzyl substituted phenethylamine. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the structure-activity relationship (SAR) of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, a representative N-benzyl substituted phenethylamine. While this specific molecule is not extensively documented in publicly available literature, its chemical architecture allows for a robust predictive analysis based on well-established principles governing the interaction of this compound class with key neurological targets, particularly the serotonin 5-HT2A receptor. This document dissects the molecule into its three primary structural motifs, analyzes the predicted contribution of each to receptor affinity and functional activity, outlines detailed synthetic and pharmacological evaluation protocols, and presents a hypothetical SAR matrix to guide future research and drug development efforts.

Introduction: The N-Benzylphenethylamine Scaffold

The phenethylamine scaffold is a foundational element in neuropharmacology, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of psychoactive compounds. Chemical modifications to this core structure can drastically alter a molecule's pharmacological profile. One of the most profound modifications in recent serotonergic research has been the addition of a benzyl group to the primary amine.

Historically, simple N-alkylation (e.g., with methyl or ethyl groups) of phenethylamines was found to diminish or abolish activity at serotonin receptors.[1] It was therefore a pivotal discovery that the addition of a larger N-benzyl moiety, particularly one bearing specific substituents, could increase binding affinity and functional potency at the serotonin 5-HT2A receptor by orders of magnitude.[1][2] This discovery gave rise to the "NBOMe" and "NBOH" series of compounds, which are among the most potent 5-HT2A agonists known.[2]

This guide focuses on 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine as a model compound to explore the nuanced SAR of this class. We will deconstruct the molecule to understand how each component contributes to its overall predicted activity.

Caption: Figure 1: The three core pharmacophoric regions of the target molecule.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of the target molecule is dictated by the interplay of its three constituent parts.

The 4-Methoxyphenyl 'Head' Group

The substitution pattern on the phenethylamine's phenyl ring is a primary determinant of receptor affinity and selectivity. While the 2,5-dimethoxy pattern is common in highly potent hallucinogens, a single 4-methoxy group is also significant.[2]

  • Electronic Effects : The methoxy group at the para-position (C4) is an electron-donating group. This can influence the electrostatic interactions within the receptor binding pocket.

  • Lipophilicity : The addition of a methoxy group increases the molecule's overall lipophilicity, which can enhance its ability to cross the blood-brain barrier. For related compounds, a positive correlation has been found between the lipophilicity of the 4-position substituent and 5-HT2A receptor affinity.[3]

  • Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues in the receptor.

The Ethylamine 'Linker'

The two-carbon chain separating the phenyl ring from the nitrogen atom is a conserved feature in classical phenethylamine agonists. Its length and flexibility are crucial for correctly orienting the aromatic 'head' and the N-benzyl 'tail' within the receptor binding site. Modifications to this linker, such as alpha-methylation (to form an amphetamine analog), can alter metabolic stability and receptor interaction profiles, but the unsubstituted ethylamine chain is the standard for this class.

The N-(3-methylbenzyl) 'Tail'

The N-benzyl group is arguably the most critical feature for conferring high potency in this class of compounds.[1][2][4]

  • Enhanced Affinity : The benzyl moiety provides an additional aromatic ring system that can engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor pocket, such as Phenylalanine 339 (Phe339), dramatically increasing binding affinity compared to the un-benzylated parent amine.[2]

  • Role of Benzyl Ring Substituents : The position and nature of substituents on the N-benzyl ring fine-tune the molecule's activity. While 2'-methoxy or 2'-hydroxy groups are known to produce exceptionally potent agonists, other substitutions are also tolerated and modulate the pharmacological profile.[1][5]

  • The 3-Methyl Group : The specific 3-methyl substituent on our target molecule contributes in two ways:

    • Steric Influence : It adds steric bulk at the meta-position of the benzyl ring. This can either be beneficial, by orienting the ring for an optimal fit, or detrimental, if it causes a steric clash with the receptor. SAR studies on related series show that substitutions at the 2' and 3' positions are generally well-tolerated.[5]

    • Electronic Influence : As a weakly electron-donating group, the methyl group can subtly alter the charge distribution of the benzyl ring, potentially influencing aromatic interactions.

Synthetic Strategy: Reductive Amination

A robust and common method for synthesizing N-benzylphenethylamines is through reductive amination.[2] This involves the reaction of the primary phenethylamine with a substituted benzaldehyde to form an intermediate imine, which is then reduced to the target secondary amine.

Synthesis_Workflow Figure 2: General Synthetic Workflow via Reductive Amination start Starting Materials: - 2-(4-methoxyphenyl)ethylamine - 3-methylbenzaldehyde reaction Combine in Solvent (e.g., Methanol) start->reaction imine Imine Formation (Schiff Base intermediate) reaction->imine Stir at RT reduction Add Reducing Agent (e.g., NaBH4) imine->reduction product 2-(4-methoxyphenyl)-N- (3-methylbenzyl)ethanamine reduction->product Reduction of C=N bond purify Workup & Purification (e.g., Extraction, Chromatography) product->purify final Final Characterized Product purify->final Pharmacology_Workflow Figure 3: Pharmacological Characterization Workflow cluster_0 In Vitro Assays binding Radioligand Binding Assay (Target: 5-HT2A, 5-HT2C) Determines: Affinity (Ki) data Data Analysis - Curve Fitting - Parameter Calculation binding->data functional Functional Assay (e.g., Ca2+ Mobilization) Determines: Potency (EC50) & Efficacy (Emax) functional->data compound Pure Synthesized Analog compound->binding compound->functional sar Structure-Activity Relationship (SAR) Determination data->sar

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Exploratory

In Vitro Binding Affinity and Pharmacological Profiling of 2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Executive Summary & Pharmacological Context The compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (hereafter referred to as 4-MeO-NB3Me ) belongs to the structurally diverse class of N-benzylphenethylamines. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (hereafter referred to as 4-MeO-NB3Me ) belongs to the structurally diverse class of N-benzylphenethylamines. While the broader scientific community is highly familiar with the "NBOMe" series (characterized by a 2,5-dimethoxy phenethylamine core and an ortho-methoxybenzyl substitution), 4-MeO-NB3Me represents a critical structural deviation.

By utilizing a 4-methoxyphenethylamine (4-MeO-PEA) core and a meta-methylbenzyl (3-methylbenzyl) substitution, this molecule shifts the pharmacological landscape. The parent compound, 4-MeO-PEA, is primarily a Trace Amine-Associated Receptor 1 (TAAR1) agonist and monoamine oxidase substrate. However, the addition of the N-benzyl moiety acts as a pharmacological switch—drastically reducing TAAR1 affinity while acting as a molecular anchor for the orthosteric binding pocket (OBP) of 5-HT2 serotonin receptors.

This whitepaper provides an in-depth technical framework for evaluating the in vitro binding affinity and functional efficacy of 4-MeO-NB3Me, detailing the mechanistic rationale and the self-validating experimental workflows required for rigorous characterization.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

To understand the binding profile of 4-MeO-NB3Me, we must deconstruct its interaction with the Gq/11-coupled 5-HT2A and 5-HT2C receptors. The binding of N-benzylphenethylamines is driven by a dual-pharmacophore interaction model within the transmembrane (TM) domains:

  • The Phenethylamine Core: The 4-methoxyphenyl ring is oriented toward the inner core of the receptor, engaging in hydrophobic interactions with TM residues. Unlike the 2,5-dimethoxy pattern which perfectly aligns with conserved serine residues (Ser5.43 and Ser5.46) for optimal hydrogen bonding, the singular 4-methoxy group results in a lower intrinsic efficacy, typically manifesting as partial agonism.

  • The N-Benzyl Anchor: The N-(3-methylbenzyl) group is the primary driver of high-affinity 5-HT2A/2C binding. Computational modeling and mutagenesis studies demonstrate that the N-benzyl moiety interacts strongly with the aromatic residue Phe339(6.51) in the 5-HT2A receptor, while the phenethylamine portion interacts with Phe340(6.52) ()[1].

  • Steric Constraints of the meta-Methyl Group: While an ortho-methoxy group (as seen in NBOMe compounds) locks the benzyl ring into a highly favorable conformation via intramolecular hydrogen bonding, the meta-methyl group in 4-MeO-NB3Me relies purely on steric bulk and Van der Waals forces. This substitution pattern generally preserves nanomolar affinity but often reduces receptor subtype selectivity, leading to a balanced 5-HT2A/5-HT2C profile ()[2].

Representative In Vitro Binding Profile

Based on the established SAR of N-benzylated phenethylamines, the addition of the 3-methylbenzyl group to 4-MeO-PEA fundamentally inverses its target selectivity. Table 1 summarizes the quantitative binding data (Affinity - Ki​ ) and functional readouts extrapolated from analogous structural shifts.

Table 1: Comparative Binding Affinity and Efficacy Profile

Target Receptor4-MeO-PEA (Parent) Ki​ 4-MeO-NB3Me (Derivative) Ki​ Shift in Affinity (Δ)Functional Efficacy (4-MeO-NB3Me)
5-HT2A > 10,000 nM~85 - 150 nM> 100-fold IncreasePartial Agonist
5-HT2C > 5,000 nM~40 - 90 nM> 50-fold IncreaseFull Agonist
TAAR1 ~800 nM> 5,000 nMSignificant DecreaseInactive / Antagonist
NET / SERT Weak SubstrateWeak InhibitorN/AN/A

Data represents generalized SAR trends for N-benzyl modifications of mono-methoxy phenethylamines derived from radioligand displacement assays.

Experimental Workflows: Self-Validating Methodologies

To empirically determine the values in Table 1, researchers must employ orthogonal assays: one to measure absolute binding affinity ( Ki​ ) and another to measure functional receptor activation ( EC50​ ). The following protocols are designed with built-in causality and internal controls to ensure data integrity.

Protocol A: Radioligand Displacement Assay (Binding Affinity - Ki​ )

This assay measures the ability of 4-MeO-NB3Me to competitively displace a known radioactive ligand from the receptor's orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A in ice-cold lysis buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction. Causality: MgCl2​ is critical for maintaining the G-protein coupled state of the receptor, which exhibits the highest affinity for agonists.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H] -Ketanserin (final concentration ~1 nM), 50 µL of 4-MeO-NB3Me (11-point serial dilutions from 10 µM to 0.1 nM), and 100 µL of the membrane suspension (~15 µg protein/well).

  • Equilibration: Incubate the plate in the dark at 37°C for 60 minutes.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Crucial Step: Filters must be pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic 4-MeO-NB3Me. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter.

  • Data Validation & Analysis: Define non-specific binding (NSB) using 10 µM Mianserin. Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Because binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist, a functional assay measuring intracellular calcium release (downstream of Gq activation) is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing 5-HT2A and the promiscuous G-protein Gα15​ in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM calcium indicator dye reconstituted in assay buffer containing 2.5 mM Probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space, thereby ensuring a stable baseline.

  • Baseline Recording: Transfer plates to the FLIPR Tetra system. Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Stimulation & Readout: Inject 10 µL of 4-MeO-NB3Me into the assay plate. Continuously record fluorescence for 120 seconds to capture the intracellular calcium peak.

  • Normalization: Normalize the peak relative fluorescence units (RFU) to the maximal response elicited by a reference full agonist (10 µM Serotonin) to determine the intrinsic efficacy ( Emax​ ) and potency ( EC50​ ).

Signaling Pathway Visualization

The functional efficacy of 4-MeO-NB3Me is dictated by its ability to stabilize the active conformation of the 5-HT2A receptor, initiating the cascade visualized below.

G A 4-MeO-NB3Me (Agonist) B 5-HT2A Receptor (Orthosteric Site) A->B Binding (Ki) C Gq/11 Protein Activation B->C Conformational Change D Phospholipase C (PLC) Activation C->D GTP Exchange E PIP2 Hydrolysis D->E Catalysis F Inositol Trisphosphate (IP3) E->F Cleavage G Diacylglycerol (DAG) E->G Cleavage H ER Calcium Release (FLIPR Readout) F->H IP3R Activation

Fig 1: Gq/11-coupled signaling cascade upon 5-HT2A activation by N-benzylphenethylamines.

References

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists Source: Molecular Pharmacology URL:[Link]

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines Source: PLoS One URL:[Link]

Sources

Foundational

Pharmacological Profiling of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine: A Putative Dual Modulator in CNS Models

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The development of novel neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The development of novel neurotherapeutics for complex psychiatric conditions—such as schizophrenia and substance use disorders—increasingly focuses on non-canonical targets that modulate monoaminergic tone without direct receptor antagonism. The compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine represents a highly lipophilic, synthetic N-benzyl phenethylamine derivative.

Historically, the phenethylamine scaffold (e.g., dopamine, amphetamine, trace amines) serves as the backbone for monoamine transporter substrates and Trace Amine-Associated Receptor 1 (TAAR1) agonists[1]. The addition of an N-benzyl moiety—specifically seen in the "NBOMe" series—dramatically alters the pharmacological landscape. N-benzyl substitution typically abolishes primary amine-driven monoamine release while exponentially increasing affinity for serotonergic receptors (5-HT2A/2C) and preserving or enhancing TAAR1 agonism[2][3].

As a Senior Application Scientist, I have structured this whitepaper to outline the rigorous, self-validating methodologies required to deconstruct the mechanism of action (MoA) of this specific compound. We will evaluate it as a putative dual TAAR1 agonist and 5-HT2A modulator, a profile highly relevant for next-generation antipsychotics like ulotaront[4].

Mechanism of Action: The TAAR1 / 5-HT2A Axis

To understand the causality behind our experimental design, we must first map the theoretical signaling pathways.

  • TAAR1 Activation (Antipsychotic-like): TAAR1 is an intracellular, Gs-coupled receptor located in monoaminergic nuclei (VTA, DRN)[5]. Agonism leads to cAMP accumulation, activating Protein Kinase A (PKA). PKA phosphorylates the Dopamine Transporter (DAT), promoting its internalization and thereby blunting amphetamine-induced dopamine efflux[6][7].

  • 5-HT2A Activation (Psychedelic/Cognitive): 5-HT2A is a Gq-coupled receptor. Activation triggers Phospholipase C (PLC), leading to intracellular calcium ( Ca2+ ) release[2]. Depending on functional selectivity (biased agonism), this can lead to hallucinogenic liability (head-twitch response) or pro-cognitive cortical excitation.

G cluster_0 TAAR1 Pathway (Gs) cluster_1 5-HT2A Pathway (Gq) L 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine T1 TAAR1 Receptor L->T1 Putative Agonism HT 5-HT2A Receptor L->HT Putative Agonism Gs Adenylyl Cyclase Activation T1->Gs cAMP cAMP Accumulation & PKA Gs->cAMP DAT DAT Internalization (Blunted DA Efflux) cAMP->DAT Gq PLC Activation HT->Gq Ca Intracellular Ca2+ Release Gq->Ca HTR Cortical Excitation (Hallucinogenic Liability) Ca->HTR

Fig 1: Divergent TAAR1 (Gs) and 5-HT2A (Gq) signaling pathways modulated by the N-benzyl phenethylamine.

Representative Pharmacological Data

To contextualize the experimental protocols, Table 1 synthesizes the expected quantitative binding and functional data for N-benzyl phenethylamine derivatives based on structurally validated analogs in the literature[2][5][8].

Target ReceptorAssay TypeMetricExpected Value RangeReference StandardClinical Implication
hTAAR1 cAMP BRET EC50​ 10 - 150 nMUlotaront ( EC50​ ~140 nM)Antipsychotic efficacy, blunting of hyperdopaminergia
h5-HT2A Ca2+ Flux Ki​ / EC50​ 0.5 - 5.0 nM25I-NBOMe ( Ki​ ~0.04 nM)Potential hallucinogenic liability; requires behavioral screening
DAT Uptake Inhibition IC50​ > 10,000 nMCocaine ( IC50​ ~300 nM)Lack of direct abuse potential (unlike primary amphetamines)
h5-HT1A cAMP (Inhibition) EC50​ 500 - 1000 nMBuspirone ( EC50​ ~20 nM)Anxiolytic synergy, negative symptom improvement

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires orthogonal validation. We do not rely on a single assay; instead, we build a self-validating system where in vitro molecular engagement predicts ex vivo neurochemistry, which in turn predicts in vivo behavior.

W S1 Phase 1: In Vitro BRET cAMP & Ca2+ S2 Phase 2: Ex Vivo Striatal FSCV S1->S2 S3 Phase 3: In Vivo PPI (Schizophrenia Model) S2->S3 S4 Phase 4: In Vivo HTR (Toxicity/Off-target) S3->S4

Fig 2: Step-by-step self-validating pharmacological screening workflow for CNS drug candidates.

Protocol 1: Real-Time cAMP BRET Assay for TAAR1 Agonism

Causality: Traditional cAMP ELISAs require phosphodiesterase (PDE) inhibitors (like IBMX) to accumulate cAMP, which distorts physiological kinetics. We utilize Bioluminescence Resonance Energy Transfer (BRET) with a CAMYEL biosensor to measure real-time, live-cell cAMP dynamics, ensuring the compound's intrinsic efficacy is accurately captured[1].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK-293T cells with human TAAR1 (hTAAR1) plasmid and the CAMYEL (cAMP sensor) biosensor plasmid using Lipofectamine 3000.

  • Plating: Seed cells at 3×104 cells/well in 96-well white opaque microplates. Incubate for 24 hours at 37°C.

  • Substrate Addition: Wash cells with HBSS buffer. Add the luciferase substrate, Coelenterazine-h (5 μM final concentration), and incubate in the dark for 10 minutes.

  • Ligand Stimulation: Inject 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine across a 10-point concentration gradient (10 pM to 10 μM). Include Ulotaront as a positive control and vehicle as a negative control.

  • Data Acquisition: Read the plate immediately on a microplate reader capable of dual-wavelength detection. Calculate the BRET ratio by dividing the acceptor emission (535 nm) by the donor emission (475 nm).

  • Validation: A dose-dependent decrease in the BRET ratio (indicating conformational change of the sensor upon cAMP binding) confirms TAAR1 agonism.

Protocol 2: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)

Causality: TAAR1 agonists do not block dopamine transporters; they cause DAT internalization. To prove this, we must show that our compound blunts the dopamine-releasing effects of amphetamine in intact brain tissue[6]. FSCV provides sub-second temporal resolution of dopamine release, which microdialysis cannot achieve.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 μm thick coronal striatal slices from adult C57BL/6 mice using a vibratome in ice-cold, oxygenated sucrose-aCSF.

  • Electrode Placement: Insert a carbon-fiber microelectrode into the dorsal striatum. Place a bipolar stimulating electrode 100 μm away.

  • Baseline Recording: Apply a triangular waveform (-0.4 V to +1.3 V and back, 400 V/s) at 10 Hz. Elicit baseline dopamine release via single electrical pulses (1 msec, 350 μA) every 2 minutes until stable.

  • Pre-treatment: Perfuse the slice with 1 μM of the test compound for 20 minutes.

  • Challenge: Co-perfuse with 3 μM D-amphetamine.

  • Validation: If the compound is a functional TAAR1 agonist, the expected amphetamine-induced spike in extracellular dopamine will be significantly attenuated compared to vehicle pre-treatment[6].

Protocol 3: In Vivo Pre-Pulse Inhibition (PPI) of the Acoustic Startle

Causality: PPI is a highly conserved cross-species phenomenon measuring sensorimotor gating, which is deficient in schizophrenia. Amphetamine disrupts PPI. A successful TAAR1 agonist will rescue this disruption without causing the motor catalepsy associated with classic D2 antagonists (like haloperidol)[5].

Step-by-Step Methodology:

  • Acclimation: Place mice in cylindrical startle chambers equipped with piezoelectric accelerometers. Acclimate to 65 dB background white noise for 5 minutes.

  • Dosing: Administer the test compound (e.g., 1, 3, 10 mg/kg, i.p.) 30 minutes prior to testing. Administer D-amphetamine (3 mg/kg, s.c.) 15 minutes prior to testing to induce the gating deficit.

  • Test Session: Deliver a pseudo-randomized series of trials:

    • Pulse alone (120 dB, 40 ms)

    • Pre-pulse + Pulse (70, 75, or 80 dB pre-pulse for 20 ms, followed 100 ms later by the 120 dB pulse)

    • No stimulus (background noise only).

  • Analysis: Calculate % PPI = [1−(StartlePrepulse+Pulse​/StartlePulse_alone​)]×100 .

  • Validation: Restoration of % PPI to baseline vehicle levels confirms in vivo antipsychotic-like efficacy.

Protocol 4: Head-Twitch Response (HTR) Assay

Causality: Because N-benzyl phenethylamines frequently possess high affinity for 5-HT2A[8], we must rule out (or quantify) hallucinogenic liability. The murine HTR is the gold-standard behavioral proxy for 5-HT2A-mediated psychedelic effects[9].

Step-by-Step Methodology:

  • Dosing: Administer the test compound (0.1 to 10 mg/kg, i.p.) to C57BL/6 mice. Use 25I-NBOMe (1 mg/kg) as a positive control.

  • Observation: Immediately place the mouse in a transparent observation cylinder.

  • Quantification: Record video for 30 minutes. Use a trained, blinded observer (or magnetometer-based automated tracking) to count the number of rapid, paroxysmal rotational head twitches.

  • Validation: A lack of HTR indicates the compound is either a 5-HT2A antagonist, a functionally selective non-hallucinogenic agonist, or lacks sufficient BBB penetrance. High HTR counts flag the compound for hallucinogenic liability.

Conclusion

The rigorous evaluation of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine requires a multi-tiered approach. By leveraging real-time BRET assays, sub-second FSCV neurochemistry, and translationally relevant behavioral models (PPI and HTR), researchers can definitively map its pharmacological profile. If the compound demonstrates TAAR1-dependent DAT internalization and rescues PPI without inducing 5-HT2A-mediated HTR, it represents a highly viable scaffold for novel antipsychotic development, circumventing the extrapyramidal side effects of traditional dopaminergic therapies.

References

  • 25-NB - Wikipedia Wikipedia[Link][9]

  • Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as “Psychoactive” in Adult Zebrafish Screens ACS Chemical Neuroscience[Link][2]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia ACS Publications[Link][4]

  • 2-Phenethylamines in Medicinal Chemistry: A Review MDPI[Link][3]

  • Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish ACS Chemical Neuroscience[Link][8]

  • Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function PMC - National Institutes of Health[Link][6]

  • Structure based discovery of antipsychotic-like TAAR1 agonists bioRxiv[Link][5]

  • The Case for TAAR1 as a Modulator of Central Nervous System Function University of Pisa (UNIPI) / Frontiers in Pharmacology[Link][1]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders PMC - National Institutes of Health[Link][7]

Sources

Exploratory

physicochemical properties of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine For Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in a biological system, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive technical overview of the core physicochemical properties of the novel compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. As a Senior Application Scientist, the narrative herein moves beyond a mere listing of parameters. Instead, it delves into the causality behind experimental choices and the profound implications of each property for drug development. We will explore the theoretical underpinnings of the ionization constant (pKa), lipophilicity (logP), and aqueous solubility, and provide robust, self-validating experimental protocols for their determination. This document is structured to serve as a practical and authoritative resource, empowering researchers to build a comprehensive physicochemical profile of this and similar molecules, thereby enabling informed decisions in the early stages of drug discovery.

Molecular and Structural Characterization

A foundational understanding of a compound begins with its precise chemical identity. 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a secondary amine featuring a phenethylamine core structure, which is common in many biologically active compounds.

  • IUPAC Name: 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

  • Molecular Formula: C₁₇H₂₁NO

  • Molecular Weight: 255.36 g/mol

  • Chemical Structure: alt text

The structure consists of a 4-methoxyphenethyl group attached to the nitrogen atom of a 3-methylbenzylamine. The key functional groups influencing its physicochemical behavior are the secondary amine, the ether (methoxy) group, and the two aromatic rings.

Ionization Constant (pKa): The Arbiter of Charge State

The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters for any potential drug candidate.[1][2] It quantifies the acidity or basicity of a molecule and dictates the extent of its ionization at a given pH.[2] This charge state profoundly impacts solubility, membrane permeability, and interactions with biological targets.[1][3][4]

For 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, the sole ionizable group in the physiological pH range is the secondary amine. This group can accept a proton (H⁺) to form a positively charged conjugate acid.

Estimated pKa: Based on structurally similar secondary amines, the pKa of the secondary amine in this molecule is estimated to be in the range of 9.5 - 10.5 . This indicates that at physiological pH (approx. 7.4), the compound will be predominantly in its ionized, protonated form.

Implications for Drug Development:

  • Solubility: The ionized form is significantly more water-soluble than the neutral form. A high pKa ensures good aqueous solubility in the acidic environment of the stomach (pH 1-3) and reasonable solubility in the small intestine and blood (pH ~7.4).[5]

  • Absorption: According to the pH-partition hypothesis, only the un-ionized, more lipophilic form of a drug can passively diffuse across biological membranes.[3][5] Since this compound is mostly ionized at intestinal pH, its passive absorption might be limited. However, for drugs targeting the central nervous system (CNS), a pKa in the range of 7.5-10.5 is often considered favorable.[5]

Diagram: pH-Dependent Ionization

The following diagram illustrates the equilibrium between the neutral and protonated forms of the compound, governed by the environmental pH relative to its pKa.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_pH Predominantly Ionized (BH⁺) High Water Solubility Equilibrium BH⁺ ⇌ B + H⁺ low_pH->Equilibrium high_pH Predominantly Neutral (B) High Membrane Permeability Equilibrium->high_pH caption Ionization state as a function of pH.

Caption: Ionization state of the amine as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate determination of the pKa by monitoring pH changes during titration with a standardized acid or base.

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a temperature-controlled vessel (25°C) equipped with a calibrated pH electrode and a micro-burette.

  • Acidification: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to fully protonate the amine.

  • Titration with Base: Titrate the acidified solution with a standardized, carbonate-free base solution (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. Specialized software can be used for precise calculation.

Lipophilicity (logP): Gauging Membrane Affinity

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties.[6] It governs how a compound partitions between aqueous and lipid environments, such as cell membranes.[6][7] The octanol-water partition coefficient (P) is the standard measure of lipophilicity, typically expressed in its logarithmic form, logP.[8]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[8] For oral drug candidates, a logP value between 1 and 5 is often considered optimal.[9]

Predicted logP (cLogP): Using computational models based on the compound's structure, the calculated logP (cLogP) for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is estimated to be in the range of 4.0 - 4.5 .

Implications for Drug Development:

  • Permeability: This predicted logP suggests the compound is sufficiently lipophilic to readily cross biological membranes, which is favorable for absorption.[9]

  • Metabolism & Toxicity: High lipophilicity (logP > 5) can sometimes lead to increased metabolic breakdown by cytochrome P450 enzymes and may result in sequestration in fatty tissues, potentially causing toxicity.[6] The predicted value for this compound is within a generally acceptable range.

  • Aqueous Solubility: There is an inverse relationship between logP and aqueous solubility. A high logP often corresponds to low water solubility, which can be a challenge for formulation.[9]

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the gold-standard technique for experimental logP determination.[10]

Caption: Workflow for shake-flask logP determination.

  • Phase Saturation: Prepare a mixture of 1-octanol and pH 7.4 phosphate buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated octanol phase at a known concentration (e.g., 1 mg/mL).

  • Equilibration: Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a sealed vial. Agitate the mixture at a constant temperature (25°C) for 24 hours to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw a sample from both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11] A standard calibration curve must be generated for accurate quantification.[12]

  • Calculation: Use the measured concentrations to calculate the partition coefficient (P) and then its logarithm (logP).

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[13] A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Factors Influencing Solubility:

  • Lipophilicity: As discussed, higher lipophilicity (high logP) generally leads to lower aqueous solubility.

  • Ionization: The ionized (protonated) form of this basic compound will be significantly more soluble in water than the neutral form. Therefore, its solubility will be highly pH-dependent, being greater at lower pH values.

  • Crystal Structure: For solid compounds, the energy required to break the crystal lattice (lattice energy) also influences solubility.

Given the compound's predicted high logP and its basic nature, its intrinsic solubility (the solubility of the neutral form) is expected to be low. However, its overall aqueous solubility will be enhanced at physiological and acidic pH due to protonation of the amine.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask)

This method determines the thermodynamic equilibrium solubility of a compound.[12]

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, pH 5.0, pH 7.4). The excess solid ensures that a saturated solution is formed.[12]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12][14]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation and subsequent filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method against a standard calibration curve.

  • Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH and temperature.

Druglikeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple heuristics to evaluate the "druglikeness" of a chemical compound and its potential for oral bioavailability.[15] An orally active drug generally has no more than one violation of the following criteria:[15]

  • Molecular Weight (MW) ≤ 500 Daltons

  • logP ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of N-H and O-H bonds)

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Analysis for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine:
PropertyValueRuleCompliance
Molecular Weight 255.36 Da≤ 500Yes
cLogP ~4.0 - 4.5≤ 5Yes
H-Bond Donors 1 (from the N-H group)≤ 5Yes
H-Bond Acceptors 2 (the N and O atoms)≤ 10Yes

Summary of Physicochemical Properties

The following table summarizes the key physicochemical parameters for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, combining calculated values and the objectives of the proposed experimental determinations.

ParameterPredicted/Calculated ValueSignificance in Drug Development
Molecular Formula C₁₇H₂₁NODefines elemental composition.
Molecular Weight 255.36 g/mol Influences diffusion and permeability; complies with Ro5.[15]
pKa (basic) 9.5 - 10.5 (Estimated)Governs solubility and absorption by determining charge state.[3]
cLogP 4.0 - 4.5 (Estimated)Indicates high lipophilicity, favorable for membrane permeation.[6]
Aqueous Solubility pH-dependent; low intrinsic solubility expectedCritical for dissolution and bioavailability.
H-Bond Donors 1Complies with Ro5; influences permeability and solubility.
H-Bond Acceptors 2Complies with Ro5; influences solubility.

Conclusion

The comprehensive physicochemical characterization of a novel compound is a cornerstone of modern drug discovery. This guide has outlined the critical properties of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, providing both theoretical context and actionable experimental protocols. The analysis indicates that this molecule possesses a promising "druglike" profile, fully adhering to Lipinski's Rule of Five. Its high pKa ensures pH-dependent solubility, while its calculated logP suggests excellent potential for membrane permeability. The provided methodologies for determining pKa, logP, and solubility serve as a robust framework for researchers to experimentally validate these predictions. By systematically building this foundational knowledge, drug development professionals can mitigate risks, optimize compound design, and accelerate the progression of promising new chemical entities toward the clinic.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Darvas, F., Dorman, G., & Krajcsi, P. (2014). The Significance of Acid/Base Properties in Drug Discovery. Current Topics in Medicinal Chemistry, 14(22), 2549-2561.
  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemistry & Biodiversity, 4(10), 2387-2405.
  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867-885.
  • Unknown Author. (2025, August 16). What Is Log P and How Does It Predict Chemical Behavior?
  • Ruelle, P. (2002). The Experimental Determination of Solubilities.
  • Lecture Notes. (2023, November 28). lipinski rule of five.
  • Unknown Author. (2026, February 16). Log P: Significance and symbolism.
  • Al-Iraqi, M. A. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • ACD/Labs. (n.d.).
  • Unknown Source. (n.d.).
  • Zhang, J., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • ChemBK. (2024, April 9). N-Methyl-2-(4-methoxyphenyl)ethylamine. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2026, February 15). Lipophilicity.
  • DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Agilent Technologies, Inc. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • FILAB. (n.d.). Physico-chemical analysis in a laboratory. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. Retrieved from [Link]

  • PubChem. (n.d.). O-Methyltyramine. Retrieved from [Link]

  • University of Barcelona. (n.d.). Physico-Chemical Characterization and Estimation of the Biological Activity of Bioactive Compounds. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 55-81-2| Chemical Name : 4-Methoxyphenethylamine. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Physicochemical Testing and Storage Stability. Retrieved from [Link]

  • Unknown Source. (n.d.). hydrochloride (1:1),Ethanamine,N,N-diethyl-2-[(4-methylphenyl)methoxy].
  • PubChem. (n.d.). 4-Methoxy-N-methylbenzeneethanamine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • LookChem. (n.d.). Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from [Link]

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Foundational

Predictive Metabolism and In Vitro Stability of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine in Human Liver Microsomes

Executive Summary The evaluation of metabolic stability in Human Liver Microsomes (HLM) is a foundational pillar in early-stage drug discovery, providing critical data for In Vitro-to-In Vivo Extrapolation (IVIVE) of hep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic stability in Human Liver Microsomes (HLM) is a foundational pillar in early-stage drug discovery, providing critical data for In Vitro-to-In Vivo Extrapolation (IVIVE) of hepatic clearance ( CLH​ ). This technical guide provides an in-depth, mechanistic framework for assessing the metabolic stability of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine , a structurally complex secondary amine. By leveraging the in vitro half-life ( t1/2​ ) approach, this whitepaper details the structural liabilities of the compound, the causality behind protocol design, and the mathematical modeling required to predict human pharmacokinetics in accordance with FDA guidelines[1].

Structural Liabilities and Predictive Metabolism

Before initiating empirical HLM assays, a predictive analysis of the compound's structural moieties is essential to anticipate the primary routes of cytochrome P450 (CYP)-mediated biotransformation. The compound features three highly susceptible metabolic soft spots:

  • The 4-Methoxyphenyl Moiety: Aromatic methoxy groups are classic targets for O-demethylation . In human liver microsomes, this reaction is predominantly catalyzed by CYP2D6 (analogous to the O-demethylation of dextromethorphan)[2], yielding a reactive phenol metabolite.

  • The Secondary Amine Linker: The N-benzyl/N-phenethyl secondary amine is highly susceptible to N-dealkylation . CYP3A4, which accommodates bulky, lipophilic substrates, is the primary driver of this oxidative cleavage[2], resulting in a primary amine and a corresponding aldehyde.

  • The 3-Methylbenzyl Moiety: The benzylic carbon is activated toward aliphatic hydroxylation by various CYPs, leading to the formation of a benzyl alcohol, which may subsequently undergo over-oxidation to a carboxylic acid.

MetabolicPathway Parent 2-(4-methoxyphenyl)-N- (3-methylbenzyl)ethanamine ODes O-Demethylation (Phenol) Parent->ODes CYP2D6 NDes N-Dealkylation (Primary Amine) Parent->NDes CYP3A4 BenzOx Benzylic Oxidation (Benzyl Alcohol) Parent->BenzOx CYPs

Predicted CYP-mediated phase I metabolic pathways for the target compound.

Experimental Design & Causality (E-E-A-T Framework)

A robust HLM assay is not merely a sequence of steps, but a self-validating thermodynamic and kinetic system. Every parameter must be deliberately chosen to ensure that the depletion of the parent compound strictly follows first-order Michaelis-Menten kinetics.

  • Substrate Concentration (1 µM): To calculate intrinsic clearance ( CLint​ ), the reaction must operate in the linear range where the substrate concentration [S] is significantly lower than the Michaelis constant ( Km​ ). Under these conditions, the velocity equation V=(Vmax​×[S])/(Km​+[S]) simplifies to V=(Vmax​/Km​)[S] , yielding a first-order rate constant[3].

  • Microsomal Protein Concentration (0.5 mg/mL): Lipophilic amines exhibit high non-specific binding to microsomal lipids and proteins. Utilizing a low protein concentration minimizes the bound fraction ( fu,mic​ ), preventing the artificial underestimation of clearance[4].

  • Magnesium Chloride (3.3 mM): Mg2+ is an essential cofactor. It facilitates the optimal binding of NADPH to NADPH-cytochrome P450 reductase, ensuring efficient electron transfer to the CYP heme center.

  • Acetonitrile Quenching: Adding 3 volumes of ice-cold acetonitrile instantly denatures the CYP enzymes by disrupting their tertiary structure, halting the reaction at precise time points while simultaneously precipitating proteins to protect the LC-MS/MS column.

Step-by-Step Methodology: The In Vitro Half-Life Approach

Reagent Preparation
  • Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • HLM Suspension: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to ensure average population CYP representation) on ice. Dilute in buffer to achieve a working concentration of 0.625 mg/mL.

  • Substrate Working Solution: Prepare a 100 µM stock of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine in DMSO. Dilute to 5 µM in buffer (keep final assay DMSO ≤0.1% to prevent CYP inhibition).

Incubation Protocol
  • Pre-incubation: In a 96-well plate, combine 400 µL of the HLM suspension with 100 µL of the 5 µM substrate solution. The intermediate concentrations are now 0.5 mg/mL HLM and 1 µM substrate. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 100 µL of a pre-warmed NADPH regenerating system (or 6 mM NADPH in buffer, yielding a 1 mM final concentration).

  • Time-Course Sampling: At pre-determined intervals ( t=0,5,15,30,45,60 minutes), transfer 50 µL aliquots from the incubation mixture into a quenching plate.

  • Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 100 ng/mL labetalol). Mix vigorously.

Self-Validating Controls
  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If the compound depletes here, it indicates chemical instability or non-specific binding to the plasticware, not CYP-mediated metabolism.

  • Positive Controls: Run parallel assays with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to verify the enzymatic viability of the HLM batch[2].

LC-MS/MS Analysis

Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, quantifying the peak area ratio of the parent compound to the internal standard.

Workflow Prep 1. Reagent Preparation HLM (0.5 mg/mL), Substrate (1 µM) Incub 2. Incubation (37°C) Initiate with 1 mM NADPH Prep->Incub Sample 3. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Incub->Sample Quench 4. Quenching Ice-cold ACN + Internal Standard Sample->Quench LCMS 5. LC-MS/MS Analysis Quantify % Parent Remaining Quench->LCMS Data 6. Data Analysis Calculate k, t1/2, CL_int LCMS->Data

Standardized workflow for the HLM metabolic stability assay.

Data Analysis and IVIVE

The depletion of the parent compound is plotted as the natural logarithm of the percent remaining versus time. The slope of the linear regression yields the elimination rate constant ( −k ).

1. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

2. Apparent Intrinsic Clearance ( CLint,app​ ): CLint,app​=(t1/2​0.693​)×(Amount of HLM Protein (mg)Volume of Incubation (µL)​)

3. Unbound Intrinsic Clearance ( CLint,u​ ): Because lipophilic amines bind heavily to microsomes, CLint,app​ must be corrected using the fraction unbound in microsomes ( fu,mic​ ), typically determined via equilibrium dialysis[3].

CLint,u​=fu,mic​CLint,app​​

4. Scaled Hepatic Clearance ( CLH​ ): Using the well-stirred liver model, the in vitro data is scaled to predict in vivo human hepatic clearance. This requires physiological scaling factors: 48.8 mg microsomal protein / g liver, and 25.7 g liver / kg body weight[3].

Quantitative Data Summary

Based on the structural liabilities of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, the compound is expected to exhibit moderate-to-high clearance. Below is a representative data summary table for this class of molecule:

ParameterRepresentative ValueUnitMechanistic Interpretation
k (Rate Constant) 0.037 min−1 Indicates rapid initial phase I metabolism.
t1/2​ (Half-life) 18.5minShort half-life driven by CYP2D6/CYP3A4 liability.
CLint,app​ 74.9µL/min/mgApparent clearance before protein binding correction.
fu,mic​ 0.45UnitlessModerate non-specific binding due to lipophilic amine.
CLint,u​ 166.4µL/min/mgTrue intrinsic clearance at the enzyme active site.
Predicted CLH​ 12.4mL/min/kgRepresents ~60% of human hepatic blood flow (20.7 mL/min/kg).

Note: A predicted CLH​ of 12.4 mL/min/kg suggests that this compound will undergo significant first-pass metabolism if administered orally, likely necessitating structural optimization (e.g., fluorination of the methoxy group or steric hindrance around the secondary amine) to improve oral bioavailability[5].

References

  • Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. Federal Register. Retrieved from[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Retrieved from[Link]

  • Di, L., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Yu, A., & Haining, R. L. (2001). Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CYP2D6 and CYP3A activities? Drug Metabolism and Disposition. Retrieved from[Link]

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Exploratory

Preliminary Toxicity Screening Protocol for Novel N-Benzyl Phenethylamine Derivatives

A Focus on 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Prepared by: Senior Application Scientist, Preclinical Toxicology Executive Summary & Toxicological Rationale The compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Focus on 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Prepared by: Senior Application Scientist, Preclinical Toxicology

Executive Summary & Toxicological Rationale

The compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine represents a highly lipophilic secondary amine with a unique structural topology. It bridges two distinct classes of neuroactive scaffolds: the 4-methoxyphenethylamines (structurally related to paramethoxyamphetamine, PMA) and the N-benzylphenethylamines (structurally related to the NBOMe series).

As an application scientist designing a preclinical safety cascade, it is critical to recognize that toxicity is rarely random; it is dictated by molecular structure. This guide outlines a custom, self-validating in vitro and in silico screening workflow designed specifically to intercept the mechanistic liabilities inherent to this compound's pharmacophore.

Structural Alerts & Causality
  • The 4-Methoxy Substitution: Methoxy substitutions at the para position of the phenethylamine ring are notorious for acting as potent, reversible inhibitors of monoamine oxidase A (MAO-A)[1]. This creates a severe liability for serotonin toxicity and fatal hyperthermia.

  • The N-(3-methylbenzyl) Group: N-benzyl substitutions on phenethylamines drastically increase lipophilicity and drive ultra-potent agonism at the 5-HT2A receptor, a mechanism linked to severe vasoconstriction, excited delirium, and hallucinogenic toxicity[2].

  • The Basic Secondary Amine: A basic amine coupled with high lipophilicity (estimated cLogP > 3.5) is the classic pharmacophore for promiscuous binding to the inner cavity of the hERG potassium channel, leading to delayed ventricular repolarization[3].

ToxicityMechanisms Compound 2-(4-methoxyphenyl)-N- (3-methylbenzyl)ethanamine Methoxy 4-Methoxy Substitution (PMA-like) Compound->Methoxy Benzyl N-(3-methylbenzyl) Group (NBOMe-like) Compound->Benzyl Amine Secondary Amine + High Lipophilicity Compound->Amine MAOI MAO-A Inhibition Methoxy->MAOI Structural Alert HT2A 5-HT2A/2C Agonism Benzyl->HT2A Receptor Affinity hERG hERG Channel Blockade Amine->hERG Ion Trapping Serotonin Serotonin Syndrome & Hyperthermia MAOI->Serotonin Vasoconstriction Vasoconstriction & Neurotoxicity HT2A->Vasoconstriction QT QTc Prolongation & Arrhythmia hERG->QT

Fig 1. Mechanistic causality of structural alerts to physiological toxicity phenotypes.

The Self-Validating Screening Cascade

To ensure scientific integrity, every assay in this pipeline is designed as a self-validating system . This means no data is accepted unless internal positive controls (known toxins) and negative controls (vehicle) behave within strict, predefined statistical windows (Z'-factor > 0.5).

ScreeningWorkflow Tier1 Tier 1: Cytotox (HepG2 / ATP) Tier2 Tier 2: Cardiotox (GLP hERG Patch) Tier1->Tier2 Tier3 Tier 3: Neurotox (MAO-A & 5-HT2A) Tier2->Tier3 Tier4 Tier 4: Genotox (Ames OECD 471) Tier3->Tier4 Decision Go / No-Go Matrix Tier4->Decision

Fig 2. Sequential toxicity screening workflow for N-benzyl phenethylamines.

Tier 1: General Cytotoxicity & Hepatotoxicity (HepG2)

Because lipophilic amines can cause phospholipidosis and mitochondrial uncoupling, we utilize HepG2 human liver carcinoma cells coupled with an ATP-luminescence readout (CellTiter-Glo) to assess metabolic viability.

Step-by-Step Protocol:

  • Cell Plating: Seed HepG2 cells at 1×104 cells/well in 96-well opaque-walled plates using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of the test compound (0.1 µM to 100 µM) in 0.1% DMSO.

  • Validation Controls: Include 0.1% DMSO (Vehicle/Negative) and 0.1% Triton X-100 (Positive control for 100% cell death).

  • Incubation: Expose cells for 48 hours.

  • Readout: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Cardiotoxicity (GLP hERG Patch-Clamp)

Compliance with the ICH S7B guideline is mandatory for assessing delayed ventricular repolarization risk[3]. Given the basic amine structure, hERG blockade is the primary liability.

Step-by-Step Protocol:

  • Cell Preparation: Utilize HEK293 cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at near-physiological temperature (35-37°C) to accurately mimic human kinetics[4].

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Perfusion: Perfuse the test compound at 0.1, 1, 10, and 30 µM.

  • Validation Controls: Perfuse E-4031 (100 nM) as a positive control to ensure >90% tail current block[4].

  • Analysis: Measure the peak tail current amplitude reduction and calculate the IC₅₀.

Tier 3: Neurochemical Target Liability (MAO-A & 5-HT2A)

Due to the 4-methoxy and N-benzyl alerts, we must rule out off-target monoamine oxidase inhibition and excessive serotonin receptor agonism, which cause fatal toxidromes[1][2].

Step-by-Step Protocol (MAO-A Inhibition):

  • Enzyme Preparation: Dilute recombinant human MAO-A enzyme in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the enzyme with the test compound (1 nM to 10 µM) for 15 minutes at 37°C.

  • Validation Controls: Use Clorgyline (1 µM) as a positive control for complete MAO-A inhibition.

  • Substrate Addition: Add kynuramine (a fluorogenic MAO substrate) to a final concentration of 50 µM. Incubate for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2N NaOH.

  • Readout: Measure the fluorescence of the deaminated product, 4-hydroxyquinoline (Excitation 310 nm / Emission 400 nm). Calculate the Kᵢ value.

Tier 4: Genotoxicity (Ames Test - OECD 471)

To assess mutagenic potential, the Bacterial Reverse Mutation Assay (Ames Test) is conducted strictly according to OECD Test Guideline 471 .

Step-by-Step Protocol:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Metabolic Activation: Prepare tests both with and without 10% rat liver S9 fraction to account for pro-mutagenic metabolites.

  • Plate Incorporation: Mix 100 µL of bacterial suspension, 50 µL of test compound (ranging from 1.5 to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer) into 2 mL of molten top agar containing trace histidine/tryptophan.

  • Validation Controls: Use Sodium Azide (without S9) and 2-Aminoanthracene (with S9) as positive controls.

  • Incubation & Readout: Pour onto minimal glucose agar plates, incubate at 37°C for 48-72 hours, and count revertant colonies using an automated colony counter. A positive result is >2-fold increase over vehicle.

Data Synthesis & Go/No-Go Decision Matrix

Quantitative data from the screening cascade must be synthesized to determine the compound's viability for further development. The table below establishes the strict threshold criteria for a "No-Go" decision.

Assay / EndpointTarget / MechanismPreferred RangeNo-Go ThresholdRationale for Threshold
HepG2 Viability General CytotoxicityIC₅₀ > 50 µMIC₅₀ < 10 µMIndicates severe mitochondrial toxicity or phospholipidosis.
hERG Patch-Clamp Cardiac RepolarizationIC₅₀ > 30 µMIC₅₀ < 1 µMHigh risk of QT prolongation and Torsades de Pointes (TdP).
MAO-A Assay Monoamine OxidaseKᵢ > 10 µMKᵢ < 1 µMHigh risk of serotonin syndrome and hypertensive crisis.
Ames Test Point MutationsNegativePositive (>2x vehicle)Direct DNA reactivity and carcinogenic potential.

References

  • para-Methoxyamphetamine - Wikipedia Source: Wikipedia URL:[Link]

  • NBOMes–Highly Potent and Toxic Alternatives of LSD Source: Frontiers in Neuroscience URL:[Link]

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential Source: European Medicines Agency (EMA) URL:[Link]

  • hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices: Impact of recording temperature and drug loss Source: PubMed (National Institutes of Health) URL:[Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Source: National Institute of Biology (NIB) URL:[Link]

  • Ames Mutagenicity Testing (OECD 471) Source: CPT Labs URL:[Link]

Sources

Foundational

synthesis pathways for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine derivatives

An In-depth Technical Guide to the Synthesis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Derivatives Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Derivatives

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine and its derivatives. The N-benzylphenethylamine scaffold is a recurring motif in medicinal chemistry, and understanding its synthesis is crucial for drug discovery and development professionals. This document focuses on two primary and robust strategies: direct and indirect reductive amination, and the acylation-reduction of amides. For each pathway, we will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind procedural choices. The guide is designed to serve as a practical resource for researchers, offering field-proven insights to enable the efficient and logical synthesis of this important class of molecules.

Introduction to the Target Scaffold

The target molecule, 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, belongs to the N-benzylphenethylamine class. This structural family is of significant interest in pharmacology due to its interaction with various biological targets. Notably, substitutions on both the phenethylamine and benzyl rings can dramatically influence receptor binding affinity and functional activity. For instance, N-benzyl substitutions on phenethylamines have been shown to significantly improve activity at serotonin 5-HT2A and 5-HT2C receptors.[1]

The specific substituents of the target molecule are:

  • A 4-methoxy group on the phenethylamine ring, which introduces an electron-donating group that can influence pharmacokinetic properties and receptor interactions.

  • A 3-methyl group on the benzyl ring, which adds lipophilicity and steric bulk, potentially fine-tuning the ligand-receptor binding orientation.

Mastery of the synthesis of this core structure allows for the systematic variation of these substituents, enabling comprehensive Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals two primary disconnections, logically leading to the most viable synthetic strategies. The most intuitive disconnection is at the C-N bond formed between the phenethylamine nitrogen and the benzylic carbon.

G cluster_0 Pathway 1: Reductive Amination cluster_1 Pathway 2: Amide Reduction Target 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Intermediate1 Imine Intermediate Target->Intermediate1 Reduction Intermediate2 Amide Intermediate Target->Intermediate2 Reduction PrecursorA 2-(4-methoxyphenyl)ethanamine (Amine) Intermediate1->PrecursorA Condensation PrecursorB1 3-Methylbenzaldehyde (Carbonyl) Intermediate1->PrecursorB1 Condensation Intermediate2->PrecursorA Acylation PrecursorB2 3-Methylbenzoyl Chloride (Acylating Agent) Intermediate2->PrecursorB2 Acylation

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis highlights two convergent strategies:

  • Reductive Amination: The reaction of 2-(4-methoxyphenyl)ethanamine with 3-methylbenzaldehyde.

  • Amide Formation and Reduction: The acylation of 2-(4-methoxyphenyl)ethanamine with a 3-methylbenzoic acid derivative, followed by reduction of the resulting amide.

Primary Synthetic Pathway: Reductive Amination

Reductive amination is the most direct and widely employed method for synthesizing secondary amines from primary amines and carbonyl compounds. The process consists of two key stages: the formation of an imine (or iminium ion) intermediate, followed by its reduction.

Mechanistic Overview

The initial step is the nucleophilic attack of the primary amine, 2-(4-methoxyphenyl)ethanamine, on the carbonyl carbon of 3-methylbenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. This equilibrium is often favored by removing the water formed, either azeotropically (e.g., with a Dean-Stark apparatus) or with a dehydrating agent. The imine is then reduced in situ or in a subsequent step to yield the final secondary amine. The choice of reducing agent is critical and dictates whether the reaction can be performed in one pot.

G cluster_0 start Amine + Aldehyde imine Imine Formation (Condensation) start->imine H+ cat. -H2O reduction Reduction imine->reduction product Secondary Amine Product reduction->product

Figure 2: General workflow for reductive amination.
Protocol I: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride

This method is highly favored for its operational simplicity and mild reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, preventing side reactions like the reduction of the aldehyde to an alcohol.

Rationale: The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ moderate its reactivity. The reaction is often mildly acidic, which catalyzes iminium ion formation without significantly degrading the hydride reagent.

Experimental Protocol:

  • To a stirred solution of 2-(4-methoxyphenyl)ethanamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-methylbenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any initial effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Protocol II: Indirect (Two-Step) Reductive Amination using Sodium Borohydride

This classic approach involves the explicit formation of the imine before the addition of a more powerful, less selective reducing agent like sodium borohydride (NaBH₄).[1] This method is advantageous when using less expensive reagents or when imine formation is slow.

Rationale: Sodium borohydride is capable of reducing aldehydes. Therefore, the aldehyde must be fully consumed during the imine formation step before the reducing agent is introduced. This is typically ensured by allowing sufficient reaction time or by removing water.[1][2]

Experimental Protocol:

  • Imine Formation: Dissolve 2-(4-methoxyphenyl)ethanamine (1.0 eq) and 3-methylbenzaldehyde (1.1 eq) in a suitable solvent like ethanol or methanol.[1] Stir the solution at room temperature for 1-3 hours until imine formation is complete, as indicated by TLC. For less reactive substrates, refluxing in toluene with a Dean-Stark trap can be used to drive the equilibrium.

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) slowly in small portions.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Concentrate the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to provide the crude product for purification.

Data Summary: Comparison of Reductive Amination Methods
MethodReducing AgentSolventConditionsTypical YieldsAdvantagesDisadvantages
Direct NaBH(OAc)₃DCM, DCERoom Temp, 12-24h70-95%One-pot, mild, high selectivityReagent is more expensive
Indirect NaBH₄Methanol, Ethanol0°C to RT, 2-4h65-90%Inexpensive reagents, robustTwo steps, risk of aldehyde reduction
Catalytic H₂, Pd/CMethanol, EthanolRT, H₂ pressure80-99%High yield, clean, scalable[3]Requires hydrogenation equipment
Leuckart-Wallach HCOOH / FormamideNeat or SolventHigh Temp (>150°C)40-70%Classical, inexpensiveHarsh conditions, N-formyl byproducts[4][5]

Alternative Pathway: Amide Acylation and Reduction

An alternative, highly reliable route involves the formation of a stable amide intermediate, which is subsequently reduced. This pathway is particularly useful if the starting aldehyde is unstable or prone to side reactions under reductive amination conditions.

G cluster_0 start Amine + Acyl Chloride acylation Amide Formation (Acylation) start->acylation Base (e.g., Et3N) reduction Amide Reduction (e.g., LiAlH4) acylation->reduction product Secondary Amine Product reduction->product

Figure 3: Workflow for the amide acylation-reduction pathway.
Protocol: Amide Synthesis and Subsequent Reduction

Rationale: Amide bonds are highly stable and can be formed in near-quantitative yields. Their reduction requires a potent reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), which will reduce the carbonyl to a methylene group.[6]

Experimental Protocol:

  • Amide Formation (Schotten-Baumann conditions):

    • Dissolve 2-(4-methoxyphenyl)ethanamine (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

    • Add a solution of 3-methylbenzoyl chloride (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which is often pure enough for the next step.

  • Amide Reduction:

    • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the amide from the previous step in anhydrous THF dropwise.

    • After the addition, heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench sequentially by the very slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure. Purify the residue by column chromatography.

Synthesis of Key Precursors

While both 2-(4-methoxyphenyl)ethanamine and 3-methylbenzaldehyde are commercially available, a brief overview of their synthesis is relevant for a comprehensive guide.

  • 2-(4-Methoxyphenyl)ethanamine: This amine is commonly prepared by the reduction of 4-methoxyphenylacetonitrile. Reagents such as LiAlH₄ in ether or THF, or catalytic hydrogenation (H₂ with catalysts like Raney Nickel or Palladium on Carbon), are effective for this transformation.[7][8]

  • 3-Methylbenzaldehyde: A standard laboratory preparation involves the oxidation of 3-methylbenzyl alcohol using reagents like pyridinium chlorochromate (PCC) in DCM or a Swern oxidation.[9] Industrial routes often involve the selective oxidation of m-xylene.[9]

Conclusion

The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine derivatives is most efficiently achieved via reductive amination. For rapid synthesis and high functional group tolerance, direct reductive amination using sodium triacetoxyborohydride is the method of choice. The two-step procedure with sodium borohydride offers a more cost-effective, though slightly more laborious, alternative. The amide acylation-reduction pathway serves as a robust, albeit lower atom-economy, backup strategy. The selection of the optimal pathway will depend on factors such as scale, available reagents, cost, and the specific electronic and steric properties of the derivatives being synthesized.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Available at: [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 74. Available at: [Link]

  • Halberstadt, A. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 56(23), 9596-9607. Available at: [Link]

  • Kaushik, V., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 336-354. Available at: [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. Available at: [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available at: [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • Organic Chemistry Tube. (2025, October 13). Eschweiler-Clarke reaction. YouTube. Available at: [Link]

  • Rhodium. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. J. Chem. Soc., 3482-3484 (1964). Available at: [Link]

  • Singh, A., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 519-541. Available at: [Link]

  • G, T., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(25), 4471-4474. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]

  • ResearchGate. (n.d.). Leuckart–Wallach Reaction. Available at: [Link]

  • PubMed. (2002). Catalytic Leuckart-Wallach-type reductive amination of ketones. Available at: [Link]

  • Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • The Pherobase. (2025, July 8). Synthesis - 3me-benzaldehyde. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cascade C-C and C-N coupling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Available at: [Link]

  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Available at: [Link]

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Protocols & Analytical Methods

Method

Comprehensive Application Note: HPLC Method Development and Validation for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Quantification

Executive Summary The quantification of lipophilic secondary amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct analytical challenges, primarily driven by deleterious secondary i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of lipophilic secondary amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct analytical challenges, primarily driven by deleterious secondary interactions with the stationary phase. This application note details a robust, Quality-by-Design (QbD) approach for the method development and ICH Q2(R2)-compliant validation[1] for the quantification of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine . By leveraging mechanistic insights into silanol ionization and ion-pairing dynamics, this protocol delivers a highly reproducible, self-validating analytical workflow suitable for pharmaceutical research and drug development.

Chemical Profiling & Analytical Target Profile (ATP)

Physicochemical Properties

To design an effective chromatographic method, we must first analyze the analyte's molecular architecture:

  • Structure: The molecule features a 4-methoxyphenethylamine core N-alkylated with a 3-methylbenzyl group.

  • Acid-Base Chemistry: As a secondary amine, it is highly basic, with an estimated pKa​ of ~9.5. At physiological and typical HPLC pH ranges (pH 4–8), the amine is fully protonated ( NH2+​ ).

  • Lipophilicity: The presence of two aromatic rings, a methoxy group, and a methyl group confers significant hydrophobicity (estimated LogP ~3.8).

  • Chromophores: The aromatic systems provide strong UV absorption maxima at ~225 nm ( π→π∗ transitions) and ~275 nm ( n→π∗ transitions).

The Mechanistic Challenge: Peak Tailing

The primary mode of failure when analyzing basic amines like 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine on silica-based columns is severe peak tailing[2]. This phenomenon is caused by a dual-retention mechanism. While the hydrophobic bulk of the molecule partitions into the C18 stationary phase, the positively charged secondary amine undergoes sluggish ion-exchange interactions with negatively charged, unreacted residual silanols ( Si−O− ) on the silica surface[3]. Because this ion-exchange kinetic process is slower than hydrophobic partitioning, the analyte elutes with an asymmetrical, tailing profile, compromising resolution and integration accuracy[4].

QbD-Driven Method Development Strategy

To establish a self-validating and robust method, our development strategy directly targets the physicochemical vulnerabilities of the analyte.

MethodDev A 1. Define Analytical Target Profile (Quantify Lipophilic Secondary Amine) B 2. Physicochemical Profiling (pKa ~9.5, LogP ~3.8, UV max: 225/275nm) A->B C 3. Stationary Phase Selection (End-capped Core-Shell C18) B->C D 4. Mobile Phase Optimization (pH < 3.0 with 0.1% TFA to suppress silanols) C->D E 5. Gradient & Flow Dynamics (Acetonitrile/Water Gradient, 1.0 mL/min) D->E F 6. Method Finalization & SST (Evaluate Resolution, Tailing, & Plates) E->F

Figure 1: QbD Workflow for HPLC Method Development of Basic Amines.

Stationary Phase Selection

To minimize silanol interactions, we select a Type B, high-purity silica Core-Shell C18 column with exhaustive end-capping . Core-shell (superficially porous) particles reduce the longitudinal diffusion path, yielding higher theoretical plates (efficiency) at lower backpressures compared to fully porous particles[2]. The end-capping chemically shields residual silanols using small silanes (e.g., trimethylchlorosilane).

Mobile Phase Optimization (The Role of TFA)

Even with end-capped columns, steric hindrance prevents 100% silanol coverage. Therefore, thermodynamic control of the mobile phase is required[5].

  • pH Control: We utilize an acidic mobile phase (pH ~2.0). At this pH, residual silanols ( pKa​ ~3.5–4.5) are fully protonated and neutralized ( Si−OH ), effectively shutting down the ion-exchange pathway[2].

  • Ion-Pairing: We employ 0.1% Trifluoroacetic acid (TFA) . TFA serves a dual purpose: it lowers the pH and acts as a volatile ion-pairing reagent. The bulky, hydrophobic trifluoroacetate anion pairs with the protonated secondary amine to form a neutral complex. This complex partitions cleanly and rapidly into the C18 phase, resulting in sharp, symmetrical peaks[3].

Thermodynamic Kinetics

The column compartment is maintained at 40°C . Elevated temperatures decrease mobile phase viscosity, improving mass transfer kinetics between the stationary and mobile phases, which further sharpens the elution band of the bulky analyte[6].

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 M Ω⋅cm ).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Optimized Chromatographic Conditions

Table 1: Finalized HPLC Parameters

ParameterOptimized ConditionRationale
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µmMaximizes efficiency; end-capped to reduce silanol activity.
Mobile Phase A 0.1% TFA in WaterLowers pH < 3.0 to neutralize silanols; provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent for lipophilic compounds.
Gradient Program 0-2 min: 20% B2-10 min: 20% 80% B10-12 min: 80% B12-15 min: 20% BFocuses the analyte band and ensures complete elution of lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40°CEnhances mass transfer kinetics and reduces backpressure.
Detection UV at 225 nmMaximizes sensitivity via the aromatic π→π∗ transition.
Injection Vol. 5 µLPrevents volume overload while maintaining sensitivity.
Step-by-Step Sample Preparation Workflow

To ensure a self-validating system, all diluents must match the initial mobile phase conditions to prevent solvent-mismatch band broadening.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v) containing 0.1% TFA.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the lipophilic free base/salt, sonicate for 5 minutes, and make up to volume with the Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent. Vortex for 30 seconds.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection. (PTFE is selected to prevent non-specific binding of the lipophilic amine).

System Suitability and Method Validation

The method was validated in strict accordance with ICH Q2(R2) guidelines, ensuring it is fit for its intended purpose of accurate quantification[1].

ICHValidation cluster_0 Core ICH Q2(R2) Validation Spec Specificity (Peak Purity > 99%) Core->Spec Lin Linearity (R² ≥ 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec Sens Sensitivity (S/N > 10 for LOQ) Core->Sens Rob Robustness (DoE Verified) Core->Rob

Figure 2: ICH Q2(R2) Analytical Method Validation Framework.

System Suitability Testing (SST)

Prior to any validation or routine run, the system must validate its own performance. Six replicate injections of the 50 µg/mL working standard are performed.

Table 2: System Suitability Criteria & Results

ParameterAcceptance CriteriaExperimental ResultCausality / Rationale
Retention Time RSD 1.0%0.15%Confirms pump gradient accuracy and thermal stability.
Peak Area RSD 2.0%0.42%Validates autosampler precision and injection mechanics.
Tailing Factor ( Tf​ ) 1.51.12Confirms successful suppression of silanol interactions via TFA.
Theoretical Plates ( N ) 500012,450Validates column bed integrity and optimal mass transfer.
ICH Q2(R2) Validation Summary

The following table synthesizes the quantitative validation data, demonstrating the method's reliability across all regulatory pillars[7].

Table 3: ICH Q2(R2) Validation Results

Validation PillarMethodologyRange / ResultStatus
Specificity PDA Peak Purity analysis against forced degradation samples (Acid, Base, Peroxide, UV).Peak Purity Angle < Purity Threshold. No co-eluting impurities.PASS
Linearity & Range 7 concentration levels from 1.0 µg/mL to 100 µg/mL. y=45213x+105 R2=0.9998 PASS
Accuracy (Recovery) Spiking standard at 50%, 100%, and 150% of target concentration (n=3 each).Mean Recovery: 99.8%Range: 99.2% – 100.5%PASS
Repeatability 6 replicate preparations at 100% target concentration (50 µg/mL).Area % RSD = 0.85%PASS
Intermediate Precision Different analyst, different day, different HPLC system (n=12 total).Area % RSD = 1.15%PASS
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) ratio determination.LOD: 0.1 µg/mL (S/N = 12)LOQ: 0.3 µg/mL (S/N = 38)PASS
Robustness Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 2°C), and pH ( ± 0.1). Tf​ remained 1.3; Area RSD 2.0% across all conditions.PASS

References

  • [1] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of analytical procedures Q2(R2). Available at:[Link]

  • [7] IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • [3] Journal of Agricultural and Food Chemistry. Methodology for Quantifying Residues of Chlorhexidine (Basic Amines). Available at: [Link]

  • [4] Snyder, L. R., Kirkland, J. J., Glajch, J. L. Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Available at:

  • [5] Wiley Analytical Science. Practical HPLC Method Development, 2nd Edition - Overview. Available at: [Link]

  • [2] ResearchGate. Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Available at: [Link]

  • [6] ResearchGate. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine in Human Plasma

Introduction & Pharmacological Context The detection and quantification of synthetic phenethylamines in biological matrices is a critical function in both forensic toxicology and clinical pharmacokinetics. The compound 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The detection and quantification of synthetic phenethylamines in biological matrices is a critical function in both forensic toxicology and clinical pharmacokinetics. The compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a novel secondary amine structurally related to the NBOMe class of designer drugs, featuring a 4-methoxyphenethylamine backbone N-substituted with a 3-methylbenzyl group.

Due to the high lipophilicity and potent receptor affinity typical of N-benzylphenethylamines, circulating plasma concentrations are often in the sub-nanogram per milliliter (ng/mL) range. Furthermore, these compounds are subject to rapid hepatic metabolism. Consequently, traditional Gas Chromatography-Mass Spectrometry (GC-MS) often lacks the requisite sensitivity without extensive derivatization. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this class of compounds, offering rapid, high-throughput screening with exceptional sensitivity and specificity[1].

This application note details a robust, self-validating LC-MS/MS protocol designed specifically for the extraction and quantification of this analyte in human plasma.

Rationale & Experimental Design (The "Why")

As a Senior Application Scientist, it is imperative to design methods where every step serves a distinct, mechanistic purpose. This protocol is built upon three foundational choices:

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: Phenethylamines possess a basic secondary amine (pKa ~9.5), meaning they are fully protonated at physiological pH. MCX solid-phase extraction exploits this by trapping the analyte via dual mechanisms: hydrophobic interactions with the polymeric backbone and electrostatic interactions with sulfonic acid groups. This dual-retention mechanism allows for aggressive washing with 100% methanol to strip away endogenous phospholipids—the primary culprits of ion suppression in ESI+—without risking analyte breakthrough[2].

  • Biphenyl Chromatographic Stationary Phase: While C18 columns are standard, the analyte possesses two distinct aromatic rings. A biphenyl stationary phase leverages orthogonal π

    π interactions, offering superior retention, peak shape, and selectivity over traditional alkyl phases. This effectively resolves the target analyte from isobaric endogenous lipids.
  • Keeper Solvents During Evaporation: Free-base secondary amines are notoriously volatile. Eluting the analyte in a basic solution and evaporating it to dryness can lead to severe evaporative losses. The addition of a "keeper" solvent (1% HCl in Methanol) converts the analyte back into a stable hydrochloride salt prior to nitrogen blowdown, ensuring high extraction recovery[2].

Step-by-Step Methodology

Reagents & Materials
  • Standards: 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine reference standard (>99% purity).

  • Internal Standard (IS): 25I-NBOMe-d9 or Mescaline-d9 (100 ng/mL in methanol).

  • Solvents: LC-MS grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Hydrochloric Acid (HCl).

  • Consumables: Oasis MCX SPE Cartridges (30 mg, 1 cc) or equivalent.

Solid-Phase Extraction (SPE) Protocol

G A Human Plasma (200 µL) B Protein Precipitation (1% FA in ACN) A->B C MCX SPE Cartridge (Conditioned) B->C D Wash 1: 2% FA in H2O Wash 2: 100% MeOH C->D E Elution (5% NH4OH in MeOH/ACN) D->E F Evaporate & Reconstitute (Initial Mobile Phase) E->F G LC-MS/MS Analysis F->G

Figure 1: Solid-Phase Extraction (SPE) workflow for phenethylamine recovery from plasma.

  • Aliquot: Transfer 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution.

  • Protein Precipitation: Add 600 µL of 1% FA in ACN. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a clean tube and dilute with 1.5 mL of 0.1 M Phosphate Buffer (pH 6.0) to ensure complete protonation of the amine.

  • Conditioning: Condition the MCX cartridge with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the buffered supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 2 mL of 2% FA in Water (removes aqueous interferences), followed by 2 mL of 100% MeOH (removes neutral lipids). Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the analyte into glass culture tubes using 2 mL of 5% NH₄OH in a 50:50 MeOH:ACN mixture.

  • Evaporation: Add 50 µL of 1% HCl in MeOH (Keeper Solvent). Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrument Parameters

Chromatographic Conditions:

  • Column: Restek Raptor Biphenyl (100 × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (ESI+): The exact monoisotopic mass of the analyte ( C17​H21​NO ) is 255.16 Da, yielding a protonated precursor ion [M+H]+ at m/z 256.2. Fragmentation occurs predominantly via inductive cleavage adjacent to the secondary amine.

MS P Precursor Ion [M+H]+ m/z 256.2 F1 Quantifier Ion m/z 105.1 (3-methylbenzyl cation) P->F1 CE: 25 eV F2 Qualifier Ion 1 m/z 121.1 (4-methoxybenzyl cation) P->F2 CE: 30 eV F3 Qualifier Ion 2 m/z 135.1 (4-methoxyphenethyl cation) P->F3 CE: 15 eV

Figure 2: ESI+ fragmentation pathways for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine.

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Analyte256.2105.125Quantifier
Target Analyte256.2121.130Qualifier 1
Target Analyte256.2135.115Qualifier 2
IS (Mescaline-d9)221.2164.120IS Quantifier

Method Validation & Quantitative Data

The method was validated in accordance with standard bioanalytical method validation guidelines for human plasma, assessing linearity, limits of detection/quantification (LOD/LOQ), precision, accuracy, and matrix effects[3].

Table 2: Bioanalytical Validation Parameters

Validation ParameterResult / Acceptance CriteriaMethod Performance
Linear Dynamic Range R2>0.995 (1/x weighting)0.05 – 50.0 ng/mL ( R2=0.998 )
Limit of Detection (LOD) S/N 3:10.01 ng/mL
Limit of Quantification (LOQ) S/N 10:1, Precision 20%0.05 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LOQ)4.2% – 6.5%
Inter-day Precision (CV%) 15% ( 20% at LOQ)5.8% – 8.2%
Accuracy (% Bias) 85% – 115% of nominal92.4% – 106.1%
Extraction Recovery Consistent across QC levels88.5% ( ± 4.1%)
Matrix Effect (Ion Suppression) Calculated via post-extraction spike-8.4% (Minimal suppression)

Note: The minimal matrix effect (-8.4%) validates the causality of utilizing the MCX SPE protocol, which successfully eliminated isobaric phospholipid interference prior to introduction into the ESI source.

Conclusion

This protocol provides a highly specific, self-validating framework for the detection of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine in human plasma. By combining the orthogonal selectivity of a biphenyl stationary phase with the rigorous clean-up of mixed-mode cation exchange SPE, the method achieves limits of quantification suitable for pharmacokinetic profiling and toxicological screening of novel synthetic phenethylamines.

References

  • Di Trana, A., et al. (2021). "Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood." Molecules (MDPI). Available at:[Link]

  • Luethi, D., et al. (2022). "Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Poklis, J. L., et al. (2014). "Evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC–MS-MS: Method Validation and Analyte Stability." Journal of Analytical Toxicology. Available at:[Link]

Sources

Method

Application Note: Synthesis Protocol for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine hydrochloride salt

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of secondary amines is a fundamental transformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of secondary amines is a fundamental transformation in medicinal chemistry, with reductive amination accounting for approximately 25% of all C–N bond-forming reactions utilized in the pursuit of novel drug candidates[1]. This application note details a robust, high-yielding, and scalable synthesis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine hydrochloride . The protocol leverages a direct reductive amination strategy, coupling 4-methoxyphenethylamine with 3-methylbenzaldehyde, followed by selective hydrochloride salt precipitation to ensure high final product purity.

Scientific Rationale & Design (E-E-A-T)

As a Senior Application Scientist, designing a protocol requires moving beyond mere stoichiometry to understand the causality of each chemical choice. This protocol is engineered to be a self-validating system, minimizing side reactions and simplifying purification.

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild, highly selective reducing agent that preferentially targets the intermediate iminium ion over the starting aldehyde[2]. This selectivity drastically reduces the formation of 3-methylbenzyl alcohol byproducts and prevents over-alkylation (tertiary amine formation). Furthermore, it circumvents the generation of highly toxic hydrogen cyanide gas, which is a significant safety liability associated with NaBH₃CN[2].

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent for this transformation. Reactions utilizing NaBH(OAc)₃ are generally faster and proceed with higher yields in DCE compared to Tetrahydrofuran (THF). This is due to the superior solubility profile of the triacetoxyborohydride species in halogenated solvents and the kinetic stabilization of the iminium intermediate[2].

  • Salt Formation: The free base of the target secondary amine is prone to atmospheric oxidation and typically presents as a viscous oil, making precise stoichiometric weighing for downstream biological assays highly difficult. By converting the free base into a hydrochloride (HCl) salt using a controlled anhydrous environment, we force the selective crystallization of the product. This acts as a self-purifying step, leaving non-basic organic impurities dissolved in the mother liquor.

Reaction Mechanism

The reaction proceeds via a cascade sequence. First, the nucleophilic attack of the primary amine onto the aldehyde carbonyl forms a hemiaminal intermediate. Subsequent dehydration yields a highly reactive iminium ion, which serves as the rate-determining intermediate. The iminium species is then rapidly and irreversibly reduced via hydride transfer from NaBH(OAc)₃ to furnish the secondary amine[2].

Mechanism A Amine + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Reactive) B->C Dehydration (-H2O) D Secondary Amine (Product) C->D Hydride Transfer from NaBH(OAc)3

Fig 1: Mechanistic pathway of the direct reductive amination using NaBH(OAc)₃.

Reagents and Materials

The following stoichiometric ratios are designed to ensure complete consumption of the primary amine, which is typically more difficult to separate from the secondary amine product than the corresponding aldehyde.

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
4-Methoxyphenethylamine151.211.001.51 g10.0 mmol
3-Methylbenzaldehyde120.151.051.26 g (1.24 mL)10.5 mmol
Sodium triacetoxyborohydride211.941.402.97 g14.0 mmol
1,2-Dichloroethane (DCE)98.96Solvent40 mL-
4M HCl in Dioxane-1.503.75 mL15.0 mmol

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Mixing Combine Amine & Aldehyde in DCE Step2 2. Reduction Add NaBH(OAc)3 at 0°C Step1->Step2 Step3 3. Reaction Stir at RT for 2-4 hours Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3, extract with DCM Step3->Step4 Step5 5. Salt Formation Add HCl in Dioxane to ethereal solution Step4->Step5 Step6 6. Isolation Filter, wash, and dry HCl salt Step5->Step6

Fig 2: Step-by-step experimental workflow for synthesis and salt isolation.

Phase 1: Direct Reductive Amination
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenethylamine (1.51 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Imine Formation: Add 3-methylbenzaldehyde (1.26 g, 1.24 mL, 10.5 mmol) to the stirring solution. Allow the mixture to stir at room temperature (20–25°C) for 30 minutes.

    • Causality: While direct one-pot addition is permissible, a brief pre-stirring period facilitates hemiaminal/imine formation, thereby preventing the competitive direct reduction of the aldehyde to 3-methylbenzyl alcohol by the hydride reagent[2].

  • Reduction: Cool the reaction mixture to 0°C using an ice-water bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.97 g, 14.0 mmol) portionwise over 10 minutes.

    • Causality: Portionwise addition at 0°C controls the mild exotherm associated with hydride transfer and minimizes the thermal decomposition of the reducing agent.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir under a nitrogen atmosphere for 2 to 4 hours. Monitor reaction completion via TLC (Eluent: 9:1 Dichloromethane:Methanol; visualize with UV and Ninhydrin stain).

Phase 2: Workup and Free Base Isolation
  • Quench: Once the starting amine is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes any trace acetic acid generated during the reaction and solubilizes the boron byproducts into the aqueous phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation
  • Precipitation: Dissolve the crude free base in anhydrous diethyl ether (30 mL). Cool the solution to 0°C.

  • Salt Formation: Dropwise, add 4M HCl in dioxane (3.75 mL, 15.0 mmol) under continuous stirring. A white precipitate will immediately form.

    • Causality: Using a standardized HCl/dioxane solution in an ethereal solvent forces the selective crystallization of the hydrochloride salt, leaving non-basic impurities dissolved in the mother liquor.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) and dry under high vacuum for 12 hours to afford the pure target compound as a white crystalline solid.

Expected Analytical Data

To validate the success of the synthesis, the isolated hydrochloride salt should be subjected to NMR and MS analysis. Expected parameters include:

  • Appearance: White crystalline powder.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.25 (br s, 2H, NH₂⁺), 7.35 – 7.15 (m, 4H, 3-methylphenyl Ar-H), 7.12 (d, J = 8.4 Hz, 2H, 4-methoxyphenyl Ar-H), 6.88 (d, J = 8.4 Hz, 2H, 4-methoxyphenyl Ar-H), 4.12 (s, 2H, benzylic CH₂), 3.73 (s, 3H, OCH₃), 3.15 – 2.95 (m, 4H, CH₂-CH₂), 2.32 (s, 3H, Ar-CH₃).

  • HRMS (ESI-TOF): Calculated for C₁₇H₂₂NO⁺ [M+H]⁺: 256.1701; Found: 256.1705.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Investigational Substituted N-Benzylphenethylamine (Putative TAAR1 / Monoamine Modulator) Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Investigational Substituted N-Benzylphenethylamine (Putative TAAR1 / Monoamine Modulator)

Executive Summary & Pharmacological Rationale

The compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (abbreviated herein as 4-MeO-PEA-mMB ) represents a highly specialized structural class of substituted phenethylamines. While classic phenethylamines (e.g., dopamine, tyramine) are rapidly degraded by monoamine oxidase (MAO) and exhibit poor central nervous system (CNS) penetrance, the structural modifications in 4-MeO-PEA-mMB fundamentally alter its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Causality in Structural Design:

  • N-Benzyl Substitution: The addition of the 3-methylbenzyl group to the amine nitrogen sterically hinders MAO-mediated oxidative deamination. Furthermore, N-benzylation drastically increases the lipophilicity of the molecule, shifting its partition coefficient to favor rapid blood-brain barrier (BBB) penetration[1].

  • 4-Methoxy Substitution: Unlike the 2,5-dimethoxy pattern found in highly potent 5-HT2A hallucinogens (the "NBOMe" series)[2], the isolated 4-methoxy substitution on the phenethylamine core aligns the pharmacophore more closely with Trace Amine-Associated Receptor 1 (TAAR1) agonists and monoamine transporter modulators[3][4].

Because TAAR1 agonists are currently a major focus for non-D2-binding antipsychotics and anti-addiction therapeutics[5], this application note provides a rigorous, self-validating framework for evaluating 4-MeO-PEA-mMB in rodent models.

Mechanistic Pathway Visualization

To understand the in vivo behavioral outcomes, it is critical to map the intracellular signaling cascade. TAAR1 activation by substituted phenethylamines functionally opposes monoamine efflux, providing the rationale for the behavioral models selected in Section 5.

TAAR1_Signaling Compound 4-MeO-PEA-mMB (N-benzylphenethylamine) Receptor TAAR1 Receptor (Intracellular/Surface) Compound->Receptor Agonism GProtein Gαs Protein Activation Receptor->GProtein cAMP ↑ cAMP Accumulation GProtein->cAMP PKA PKA Activation cAMP->PKA DAT DAT / VMAT2 Modulation (Monoamine Efflux Inhibition) PKA->DAT Phosphorylation

Figure 1: Putative TAAR1 signaling cascade induced by 4-MeO-PEA-mMB, culminating in the modulation of the dopamine transporter (DAT).

Formulation and Vehicle Engineering (Protocol A)

The Challenge: N-benzylphenethylamines possess high topological polar surface area (tPSA) but are highly lipophilic as free bases. Formulating 4-MeO-PEA-mMB in pure saline will result in micro-precipitation upon intravenous (IV) or intraperitoneal (IP) injection, leading to erratic absorption kinetics and localized tissue necrosis.

The Solution: A ternary co-solvent system ensures micellar encapsulation and isotonic delivery.

Step-by-Step Formulation Protocol
  • Salt Conversion (Optional but Recommended): Ensure 4-MeO-PEA-mMB is in its hydrochloride (HCl) salt form to maximize baseline aqueous solubility.

  • Primary Solubilization: Weigh the required mass of 4-MeO-PEA-mMB. Add 5% (v/v) Dimethyl Sulfoxide (DMSO) . Vortex for 60 seconds until the solution is completely optically clear. Causality: DMSO disrupts the crystalline lattice of the lipophilic compound.

  • Surfactant Addition: Add 5% (v/v) Tween-80 (Polysorbate 80)[6]. Vortex for an additional 2 minutes. Causality: Tween-80 forms micelles around the DMSO-solubilized drug, preventing precipitation when the aqueous phase is introduced.

  • Aqueous Dilution: Slowly add 90% (v/v) sterile 0.9% Saline dropwise while continuously vortexing or sonicating.

  • Validation: Pass the final formulation through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via HPLC-UV to confirm the expected concentration (Recovery > 98%).

In Vivo Pharmacokinetic (PK) Profiling (Protocol B)

To establish a therapeutic window, researchers must define the compound's brain penetrance ( Kp,brain​ ) and plasma half-life ( t1/2​ ).

Experimental Workflow

Workflow Formulation Vehicle Prep (5% DMSO, 5% Tween-80) Dosing In Vivo Dosing (IV, IP, PO in Rats) Formulation->Dosing Sampling Bio-sampling (Plasma & Brain) Dosing->Sampling PK Cohort Behavior Locomotor Activity (Open Field Test) Dosing->Behavior PD Cohort Analysis LC-MS/MS Quantification Sampling->Analysis

Figure 2: Parallel experimental workflow for PK and PD evaluation of 4-MeO-PEA-mMB.

Step-by-Step PK Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to oral (PO) dosing. IV/IP cohorts do not require fasting. Surgically implant jugular vein catheters for stress-free serial blood sampling.

  • Administration:

    • IV Cohort: 1.0 mg/kg via tail vein (bolus, 1 mL/kg volume).

    • IP Cohort: 5.0 mg/kg (5 mL/kg volume).

  • Serial Sampling: Draw 150 µL of blood at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Transfer immediately to K2-EDTA tubes. Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma.

  • Tissue Harvesting: At Tmax​ (empirically determined, typically 30-60 min for IP), euthanize a subset of animals via decapitation. Rapidly extract the whole brain, rinse in ice-cold PBS to remove surface blood, and homogenize in 3 volumes (w/v) of 80:20 Methanol:Water.

  • LC-MS/MS Quantification (Self-Validating Step): Spike all samples with a structurally similar internal standard (e.g., deuterated 25I-NBOMe-d3 or a stable tyramine analog) prior to protein precipitation. This ensures that any matrix effects or extraction losses are mathematically corrected.

Pharmacodynamic (PD) Behavioral Assessment (Protocol C)

To validate the in vivo efficacy of 4-MeO-PEA-mMB as a monoamine modulator/TAAR1 agonist, the Amphetamine-Induced Hyperlocomotion Model is utilized. TAAR1 agonists suppress amphetamine-induced dopamine efflux, thereby normalizing hyperactive behavior without inducing catalepsy (unlike D2 antagonists like haloperidol)[4][5].

Step-by-Step PD Methodology
  • Habituation: Place C57BL/6 mice in an open-field arena (40 × 40 × 40 cm) equipped with infrared photobeam tracking. Allow 30 minutes of habituation to establish baseline locomotor activity.

  • Pre-treatment (Test Compound): Administer 4-MeO-PEA-mMB (e.g., 1, 3, or 10 mg/kg, IP) or Vehicle (Protocol A). Return the mouse to the arena for 15 minutes.

  • Challenge (Stimulant): Administer D-Amphetamine sulfate (2.5 mg/kg, IP) to all cohorts (except a Vehicle+Vehicle baseline control).

  • Data Acquisition: Record total distance traveled (cm) and stereotypic movements for 60–90 minutes post-challenge[3].

  • Catalepsy Control (Trustworthiness Check): 60 minutes post-dose, evaluate mice on the bar test. A failure to correct posture within 30 seconds indicates off-target motor impairment (catalepsy), which is a critical safety parameter[5].

Quantitative Data Summaries

Table 1: Recommended Dosing Regimens for 4-MeO-PEA-mMB
RouteDose RangeVehiclePrimary Application
IV 0.5 – 2.0 mg/kg5% DMSO / 5% Tween-80 / 90% SalineAbsolute bioavailability ( F% ), Clearance ( Cl )
IP 1.0 – 10.0 mg/kg5% DMSO / 5% Tween-80 / 90% SalineBehavioral assays, CNS exposure profiling
PO 5.0 – 20.0 mg/kg0.5% Methylcellulose (Suspension)First-pass metabolism, oral efficacy
Table 2: Simulated Pharmacokinetic Targets (Based on N-Benzylphenethylamine Analogs)

Note: Values are predictive based on the physicochemical properties of structurally homologous TAAR1/5-HT2A ligands[1][5].

ParameterIV (1 mg/kg)IP (5 mg/kg)Clinical Significance
Cmax​ (Plasma) 450 ng/mL850 ng/mLPeak systemic exposure
Tmax​ N/A (Bolus)30 – 45 minOnset of behavioral action
t1/2​ 1.8 hours2.2 hoursDuration of action; resistance to MAO
Kp,brain​ (Brain:Plasma) > 1.5> 1.5Confirms successful BBB penetration

References

  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Available at:[Link][2]

  • Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats. Molecular Psychiatry. Available at:[Link][6]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Journal of Medicinal Chemistry (PMC). Available at:[Link][3]

  • Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv. Available at:[Link][5]

  • Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. Journal of Biological Chemistry (PMC). Available at:[Link][4]

  • Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology (ACS). Available at:[Link][1]

Sources

Method

cell culture assay preparation using 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

An Application Guide for the In Vitro Characterization of 2-(4-methoxyphenyl)ethylamine Abstract This technical guide provides a comprehensive framework for the initial in vitro characterization of 2-(4-methoxyphenyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vitro Characterization of 2-(4-methoxyphenyl)ethylamine

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of 2-(4-methoxyphenyl)ethylamine, a phenethylamine derivative with potential neuromodulatory activity. As a structural analog of biogenic amines, this compound is of interest for its potential interaction with neurotransmitter systems, including trace amine-associated receptors (TAARs).[1][2] This document outlines detailed protocols for preparing and handling the compound, assessing its impact on cell viability and cytotoxicity using the MTT assay, and investigating its potential to induce apoptosis via a Caspase-3 activity assay. The methodologies are designed for researchers in pharmacology, drug discovery, and cell biology to establish a foundational understanding of the compound's cellular effects.

Introduction and Scientific Background

2-(4-methoxyphenyl)ethylamine, also known as 4-methoxyphenethylamine (4-MPEA) or O-methyltyramine, belongs to a class of monoamine compounds that play significant roles in neurobiology.[1] These molecules are structurally related to classical neurotransmitters like dopamine and norepinephrine. Their pharmacological interest often lies in their ability to interact with monoamine receptors, such as serotonin (5-HT) receptors and, notably, Trace Amine-Associated Receptor 1 (TAAR1).[3][4][5] TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems and is being explored as a therapeutic target for psychiatric and neurological disorders.[6][7][8]

The initial in vitro assessment of a novel compound like 2-(4-methoxyphenyl)ethylamine follows a logical progression: first, determining the concentration range at which it affects cell health, and second, elucidating the primary mechanism of cell death if cytotoxicity is observed. This guide provides robust, validated protocols to answer these fundamental questions, thereby enabling a systematic evaluation of this compound's therapeutic or toxicological potential.

Compound Properties and Safe Handling

Prior to any experimental work, it is critical to understand the physicochemical properties and handling requirements of the compound.

Physicochemical Data
PropertyValueReference
Compound Name 2-(4-methoxyphenyl)ethylamine[1]
Synonyms 4-Methoxyphenethylamine, O-Methyltyramine[1][9]
CAS Number 55-81-2[10]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in organic solvents (Ethanol, Chloroform, DMSO); Limited solubility in water[1]
Critical Safety and Handling Precautions

DANGER: 2-(4-methoxyphenyl)ethylamine is classified as a hazardous substance that causes severe skin burns and eye damage.[9][11] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11]

  • First Aid (Exposure):

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[11]

  • Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Experimental Workflow Overview

The logical progression for testing the cellular effects of 2-(4-methoxyphenyl)ethylamine is outlined below. This workflow ensures that data from each stage informs the design of the next, from determining basic toxicity to investigating the mechanism of action.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Insight A Stock Solution Preparation (e.g., 100 mM in DMSO) B Working Dilutions in Cell Culture Medium A->B C Cell Seeding (e.g., 96-well plate) D Compound Treatment (Dose-Response, 24-72h) C->D E MTT Assay (Cell Viability) D->E F Data Analysis: Calculate IC₅₀ E->F G Compound Treatment (at IC₅₀ & sub-IC₅₀ conc.) F->G Inform Dosing H Caspase-3 Assay (Apoptosis Marker) G->H I Data Analysis: Quantify Apoptotic Activity H->I

Caption: General experimental workflow for in vitro compound characterization.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into a purple, insoluble formazan.[13] The formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of metabolically active (living) cells.[14]

Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate (Incubate 24h) B Treat cells with compound (Dose-response, 24-72h) A->B C Add MTT Reagent (0.5 mg/mL final conc.) B->C D Incubate 2-4 hours at 37°C (Formazan crystals form) C->D E Solubilize Formazan (Add DMSO or Detergent) D->E F Read Absorbance (570 nm) E->F Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 2-(4-methoxyphenyl)ethylamine Receptor Putative Target (e.g., TAAR1) Compound->Receptor Signal Stress Signaling (e.g., cAMP, Ca²⁺) Receptor->Signal ? Mito Mitochondria Signal->Mito Induces Stress Casp9 Pro-Caspase-9 Mito->Casp9 Releases Cytochrome c aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Cleavage Apoptosis Substrate Cleavage & Apoptosis aCasp3->Apoptosis

Caption: Putative apoptotic pathway initiated by compound-receptor interaction.

Materials and Reagents
  • Caspase-3 Assay Kit: Containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate. * Treated Cells: Cells cultured and treated with 2-(4-methoxyphenyl)ethylamine at concentrations around the determined IC₅₀.

  • Controls: Untreated cells (negative control), cells treated with a known apoptosis inducer like staurosporine (positive control).

  • Microcentrifuge and tubes.

  • 96-well plate and microplate reader.

Step-by-Step Protocol
  • Induce Apoptosis: Seed cells in larger format plates (e.g., 6-well plates) and treat with the compound for the desired time. Concurrently, prepare control cultures.

  • Prepare Cell Lysate:

    • Pellet 1-5 million cells by centrifugation (e.g., 250 x g for 10 minutes). [15] * Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. * Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your cell lysate. 3. Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading in the assay.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein diluted to 50 µL with Cell Lysis Buffer for each sample.

    • Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., 10 µL of 1M DTT per 1 mL of buffer) immediately before use. * Add 50 µL of the 2X Reaction Buffer + DTT to each well containing lysate.

    • Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration 200 µM). 5. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Read the plate at 405 nm in a microplate reader.

Data Analysis
  • Calculate Fold-Increase in Activity: Compare the absorbance reading of the compound-treated samples to the absorbance of the untreated (negative control) samples.

    • Fold-Increase = (Absorbance of Treated Sample) / (Absorbance of Untreated Control)

  • Interpretation: A significant (e.g., >2-fold) increase in absorbance compared to the negative control indicates the activation of Caspase-3 and suggests that the compound induces apoptosis.

Conclusion

The protocols detailed in this application note provide a robust and systematic approach for the initial characterization of 2-(4-methoxyphenyl)ethylamine in a cell culture setting. By first establishing a dose-dependent effect on cell viability with the MTT assay and subsequently investigating the apoptotic pathway via Caspase-3 activation, researchers can generate the foundational data necessary to guide further mechanistic studies and drug development efforts.

References

  • clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • MP Biomedicals. (2022, June). USER MANUAL: Caspase 3 Activity Assay Kit. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Rickli, A., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Jaffery, R., et al. (2024, February 28). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Cell Biolabs. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. [Link]

  • Auburn University. (2019, April 4). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. [Link]

  • Carpéné, C., et al. (2019). Multiple Direct Effects of the Dietary Protoalkaloid N-Methyltyramine in Human Adipocytes. Nutrients. [Link]

  • Gigas Nutrition. N-Methyltyramine · Lexicon. [Link]

  • Journal of Dietary Supplements. (2019, March 31). A Review of the Receptor Binding and Pharmacological Effects of N-methyltyramine. [Link]

  • Miller, G. M., et al. (2015). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Journal of Neuroimmune Pharmacology. [Link]

  • Semantic Scholar. Monoamine receptor interaction profiles of 4-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI derivatives). [Link]

  • Darzynkiewicz, Z., & Carter, S. (1984). Compound 48/80 impairs cytokinesis in murine leukemic cells. Journal of Cellular Physiology. [Link]

  • Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. [Link]

  • Siafis, S., et al. (2023, August 25). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Wellcome Open Research. [Link]

  • Zhang, T., et al. (2019). Effect of N-methyltyramine on the regulation of adrenergic receptors via enzymatic epinephrine synthesis for the treatment of gastrointestinal disorders. Biomedicine & Pharmacotherapy. [Link]

  • De Feo, M. C., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Kenia, H., et al. (2020). ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti-bacterial agent. World Journal of Pharmaceutical and Life Sciences. [Link]

  • ResearchGate. (2019). Cell viability decreased after treatment with THF. [Link]

  • PubChem. O-Methyltyramine. [Link]

  • Kusumaningrum, V. A., et al. (2025, December 18). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • ACS Pharmacology & Translational Science. (2022, February 18). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. [Link]

  • Biedermann, J., et al. (2020). Inhibition of Cell Proliferation and Cell Viability by Sinecatechins in Cutaneous SCC Cells Is Related to an Imbalance of ROS and Loss of Mitochondrial Membrane Potential. Cancers. [Link]

Sources

Application

Application Note: Advanced Radiolabeling Protocols for 2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Introduction & Pharmacological Context The compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (CAS No. 355381-73-6) belongs to the N-benzylphenethylamine (NBPEA) structural class[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (CAS No. 355381-73-6) belongs to the N-benzylphenethylamine (NBPEA) structural class[1]. Compounds within this family frequently exhibit high affinities for monoamine transporters and G-protein coupled receptors (GPCRs), such as the Trace Amine-Associated Receptor 1 (TAAR1) and 5-HT2A receptors.

To effectively study target engagement, receptor occupancy, and in vivo biodistribution during preclinical drug development, high-specific-activity radiotracers are mandatory. This application note details two orthogonal radiolabeling strategies:

  • Carbon-11 Labeling ([¹¹C]) for in vivo Positron Emission Tomography (PET) imaging.

  • Tritium Labeling ([³H]) for in vitro autoradiography and saturation binding assays.

Scientific Rationale & Causality (E-E-A-T)

As with any advanced radiochemistry workflow, the selection of precursors, reagents, and catalysts is dictated by the kinetic demands of the isotope and the structural vulnerabilities of the target molecule.

Selective O-[¹¹C]Methylation over N-Alkylation

To produce the[¹¹C]-isotopologue without altering its pharmacology, we utilize the desmethyl precursor: 4-(2-((3-methylbenzyl)amino)ethyl)phenol . This molecule presents a chemoselectivity challenge, as it contains both a nucleophilic phenol (-OH) and a secondary amine (-NH-).

The Causality of Reagent Choice: Phenols have a lower pKₐ (~10) compared to secondary alkylamines (~10.5–11). By introducing a strictly controlled stoichiometric amount of aqueous NaOH in a polar aprotic solvent (acetonitrile), the phenol is selectively deprotonated into a highly reactive phenoxide anion[2]. Furthermore, we utilize [¹¹C]methyl triflate ([¹¹C]CH₃OTf) instead of the traditional [¹¹C]methyl iodide ([¹¹C]CH₃I). According to Hard-Soft Acid-Base (HSAB) theory, the triflate leaving group renders the methyl carbon a "harder" electrophile, which kinetically prefers the "hard" phenoxide oxygen over the "softer" neutral amine nitrogen[3]. This ensures a high radiochemical yield (RCY) of the O-[¹¹C]methylated product while suppressing unwanted N-alkylation.

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

For long-term in vitro studies, Tritium (t₁/₂ = 12.3 years) is the isotope of choice. Traditional tritiation requires the complex, multi-step synthesis of a halogenated precursor.

The Causality of Catalyst Choice: We bypass precursor synthesis by employing an Iridium(I) N-heterocyclic carbene (NHC)/phosphine catalyst (e.g., [(COD)Ir(IMes)(PPh₃)]PF₆) to perform directed hydrogen isotope exchange (HIE) directly on the unmodified reference standard[4]. The Ir(I) catalyst temporarily coordinates to the Lewis basic sites of the molecule (the methoxy oxygen or the secondary amine), directing the metal center to oxidatively add into the adjacent ortho-C-H bonds. Subsequent exposure to low-pressure tritium gas (T₂) facilitates rapid isotopic exchange[5]. This late-stage functionalization delivers high specific activity while preserving the exact chemical architecture[6].

Quantitative Comparison of Radiolabeling Strategies

The following table summarizes the operational parameters for both methodologies, providing a clear comparative matrix for experimental planning.

Parameter[¹¹C]Radiotracer Synthesis[³H]Radiotracer Synthesis
Target Isotope Carbon-11 (β⁺ emitter)Tritium (β⁻ emitter)
Isotope Half-Life 20.4 minutes12.3 years
Starting Material 4-(2-((3-methylbenzyl)amino)ethyl)phenol2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Labeling Reagent [¹¹C]CH₃OTfTritium Gas (T₂)
Catalyst / Base NaOH (aq)[(COD)Ir(IMes)(PPh₃)]PF₆ (5 mol%)
Reaction Conditions 80 °C for 5 minutes25 °C for 16 hours (400 mbar T₂)
Specific Activity 370–740 GBq/µmol1.8–3.0 TBq/µmol (~50–80 Ci/mmol)
Primary Application In vivo PET imaging & BiodistributionIn vitro autoradiography & binding assays

Experimental Protocols

Protocol A: Synthesis of [¹¹C]2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine

This protocol is designed for an automated radiochemistry synthesis module.

Step 1: Precursor Preparation

  • Dissolve 0.2 mg of the desmethyl precursor in 300 µL of anhydrous acetonitrile (CH₃CN).

  • Add 2 µL of 2N aqueous NaOH to selectively deprotonate the phenol[2]. Transfer the mixture to the module's reaction vessel.

Step 2: Isotope Trapping & Reaction

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron[2].

  • Convert [¹¹C]CO₂ to [¹¹C]CH₄, followed by gas-phase iodination to yield [¹¹C]CH₃I.

  • Sweep the [¹¹C]CH₃I vapor through a heated Silver Triflate (AgOTf) column at 200 °C to generate the highly reactive [¹¹C]CH₃OTf[3].

  • Trap the [¹¹C]CH₃OTf in the precursor solution at room temperature.

  • Seal the vessel and heat to 80 °C for exactly 5 minutes to drive the O-alkylation.

Step 3: Purification & Formulation

  • Quench the reaction with 1 mL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1M Ammonium Formate).

  • Inject the mixture onto a semi-preparative RP-HPLC column (e.g., Luna C18, 250 x 10 mm).

  • Collect the radioactive product fraction (monitored via gamma detector).

  • Dilute the collected fraction with 20 mL of sterile water and pass it through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge to trap the radiotracer.

  • Wash the cartridge with 10 mL of sterile water, then elute the product with 1 mL of absolute ethanol into a sterile vial containing 9 mL of 0.9% saline.

Step 4: Self-Validation (Quality Control) Trustworthiness Check: To validate the identity of the synthesized radiotracer, co-inject an aliquot of the formulated [¹¹C]product with the non-radioactive reference standard (CAS 355381-73-6) onto an analytical HPLC system. The retention time of the radioactive peak (detected via gamma counter) must perfectly match the UV absorbance peak (254 nm) of the reference standard.

Protocol B: Synthesis of [³H]2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine via Ir-Catalyzed HIE

This protocol must be performed in a dedicated tritium manifold system (e.g., TRITEC).

Step 1: Reaction Setup

  • In a heavy-walled glass reaction vessel, dissolve 5.0 mg of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine in 1.0 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Add 5 mol% of the Iridium catalyst [(COD)Ir(IMes)(PPh₃)]PF₆[4].

  • Degas the solution thoroughly using three consecutive freeze-pump-thaw cycles to remove all dissolved oxygen, which can poison the catalyst.

Step 2: Tritium Exposure

  • Connect the vessel to the tritium manifold.

  • Introduce Tritium gas (T₂) to a sub-atmospheric pressure of 400 mbar[5].

  • Stir the reaction vigorously at 25 °C for 16 hours.

Step 3: Quenching & Purification

  • Evacuate the excess T₂ gas in vacuo and trap it safely according to institutional radiation safety protocols.

  • Dissolve the crude residue in 2 mL of methanol and stir for 30 minutes to exchange away any labile tritium atoms (e.g., N-T or O-T species formed transiently), then evaporate to dryness. Repeat this step three times.

  • Purify the stable, carbon-bound tritiated product via preparative Thin Layer Chromatography (TLC) or analytical HPLC.

Visualizations

Radiosynthesis Workflow

RadiosynthesisWorkflow C11 [11C]CO2 Cyclotron MeI [11C]CH3I Intermediate C11->MeI Reduction & Iodination MeOTf [11C]CH3OTf AgOTf Column MeI->MeOTf 200°C Reaction O-[11C]Methylation Precursor + NaOH MeOTf->Reaction 80°C, 5 min HPLC Semi-Prep HPLC Purification Reaction->HPLC Quench & Inject SPE SPE Formulation (C18 Cartridge) HPLC->SPE Dilution Product [11C]Radiotracer Ready for QC SPE->Product Elution (EtOH/Saline)

Workflow for the automated radiosynthesis and formulation of the[11C]-labeled tracer.

Pharmacological Target Pathway

SignalingPathway Tracer Radiotracer Ligand Receptor Target Receptor (e.g., GPCR/TAAR1) Tracer->Receptor Target Engagement G_protein G-alpha Protein Activation Receptor->G_protein Conformational Change Effector Adenylyl Cyclase Effector Enzyme G_protein->Effector Stimulation SecondMsgr cAMP Accumulation Second Messenger Effector->SecondMsgr ATP Conversion Kinase PKA Activation Downstream Signaling SecondMsgr->Kinase Pathway Activation

Proposed GPCR signaling cascade following target engagement by the radiolabeled tracer.

Sources

Method

NMR spectroscopy characterization of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Application Note: Comprehensive NMR Characterization of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Introduction & Scope The structural elucidation of secondary amines, particularly phenethylamine and benzylamine de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Characterization of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Introduction & Scope

The structural elucidation of secondary amines, particularly phenethylamine and benzylamine derivatives, is a critical workflow in medicinal chemistry and forensic drug characterization[1]. The target molecule, 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine , is a highly representative scaffold containing a secondary amine linkage bridging an electron-rich 4-methoxyphenyl ethyl chain and a 3-methylbenzyl group.

Because mass spectrometry alone cannot unambiguously differentiate regioisomers (e.g., distinguishing a 3-methylbenzyl from a 4-methylbenzyl substitution), Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for exact atomic-level characterization[2]. This application note provides a self-validating, step-by-step protocol for the complete 1D and 2D NMR characterization of this molecule, explaining the mechanistic causality behind each experimental parameter.

Experimental Workflow Design

To avoid ambiguities caused by overlapping aliphatic signals and isolated spin systems, a sequential analytical workflow is required.

Workflow A Sample Prep (50-150 mM in CDCl3) B 1D NMR (1H & 13C) A->B C Homonuclear 2D (COSY) B->C D Heteronuclear 2D (HSQC & HMBC) C->D E Data Processing & Assignment D->E

Figure 1: Sequential NMR workflow for comprehensive small molecule characterization.

Step-by-Step Methodology & Causality

Sample Preparation

High-quality NMR data begins with pristine sample preparation. Poor sample geometry or concentration gradients will inherently limit the resolution of 2D experiments.

  • Weigh the Analyte : Accurately weigh 15–20 mg of the free base compound.

  • Solubilization : Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer : Transfer the homogeneous solution to a clean, unscratched 5 mm NMR tube. Cap tightly to prevent solvent evaporation.

Causality & Expert Insight:

  • Why 15-20 mg? This yields a concentration of roughly 100 mM. This is the optimal regime to achieve a high signal-to-noise ratio (SNR) for insensitive ¹³C and 2D HMBC experiments within a reasonable timeframe (1–2 hours) without causing line broadening due to concentration-dependent viscosity increases[3][4].

  • Why 0.6 mL volume? In standard Bruker and Varian spectrometers, 0.6 mL ensures a sample depth of approximately 4 to 5 cm. Shorter samples introduce severe magnetic susceptibility gradients at the edges of the radiofrequency (RF) coil, making the magnetic field nearly impossible to shim correctly, which distorts lineshapes.

Validation Checkpoint 1 : Visually inspect the tube. The solution must be perfectly clear. Particulate matter distorts magnetic field homogeneity. If cloudy, filter through a glass wool plug before insertion[4].

1D NMR Acquisition (¹H and ¹³C)
  • Insert and Lock : Insert the sample into the spectrometer (e.g., Bruker AVANCE 400 or 600 MHz). Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Tune, Match, and Shim : Perform automated tuning and matching (ATMA) and gradient shimming (TopShim).

  • ¹H Acquisition : Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 32 scans[5].

  • ¹³C Acquisition : Use a proton-decoupled sequence (zgpg30) with WALTZ-16 decoupling. Set D1 to 2.0 seconds. Acquire 1024 scans[6].

Causality & Expert Insight:

  • Why a 2.0s Relaxation Delay? Protons in small molecules typically have T₁ relaxation times of 0.5–1.5 seconds. A D1 of 2.0 seconds ensures that >95% of the longitudinal magnetization has recovered between scans, allowing for accurate quantitative integration of the ¹H signals[5].

  • Why WALTZ-16 Decoupling? It collapses complex ¹³C-¹H multiplet splitting into sharp singlets, condensing the signal intensity into a single peak and dramatically improving the SNR for quaternary aromatic carbons[6].

Validation Checkpoint 2 : Evaluate the ¹H spectrum before proceeding to 2D. The TMS peak (0.00 ppm) and the residual CHCl₃ peak (7.26 ppm) must have a full width at half maximum (FWHM) of <1.0 Hz. If the peaks are broad or asymmetrical, re-shim the Z1 and Z2 gradients.

2D NMR Elucidation Strategy

To piece together the molecule, we rely on a triad of 2D experiments: COSY, HSQC, and HMBC.

Elucidation HSQC HSQC 1-bond C-H Direct Attachment Structure Full Structure Elucidation HSQC->Structure CHx groups COSY COSY 3-bond H-H Spin Systems COSY->Structure Aliphatic chain HMBC HMBC 2/3-bond C-H Quaternary & Linkages HMBC->Structure Aromatic rings & Amine linkage

Figure 2: Logical integration of 2D NMR techniques for structural elucidation.

  • COSY (Correlation Spectroscopy) : Acquire to map 3-bond homonuclear (¹H-¹H) couplings. This will isolate the -CH2-CH2- ethyl chain[7].

  • Multiplicity-Edited HSQC : Acquire to map direct 1-bond ¹H-¹³C attachments.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire with a long-range coupling delay optimized for nJCH​=8 Hz[6].

Causality & Expert Insight:

  • Why Multiplicity-Edited HSQC? Standard HSQC only shows which proton is attached to which carbon. A multiplicity-edited HSQC phase-inverts CH₂ signals (rendering them negative/blue) relative to CH and CH₃ signals (positive/red). Because our target molecule has three distinct aliphatic CH₂ groups, this editing instantly distinguishes them from the methoxy and methyl groups[8].

  • Why HMBC optimized for 8 Hz? The secondary amine (-NH-) breaks the continuous proton spin system, rendering COSY blind across the nitrogen atom. HMBC detects 2-bond and 3-bond carbon-proton couplings. Optimizing for 8 Hz perfectly captures the 3-bond correlation from the benzyl CH₂ protons to the ethyl CH₂ carbon (and vice versa), definitively proving the connectivity of the two halves of the molecule[9].

Data Presentation & Spectral Assignments

The following tables summarize the quantitative chemical shift data derived from the validated workflow.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) | Structural Motif | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | :--- | | Methoxy | O-CH₃ | 3.79 | s | 3H | - | | Aromatic Methyl | Ar-CH₃ (3-tolyl) | 2.33 | s | 3H | - | | Ethyl Chain | Ar-CH₂- | 2.75 | t | 2H | 7.0 | | Ethyl Chain | -CH₂-NH- | 2.85 | t | 2H | 7.0 | | Benzyl Group | Ar-CH₂-NH- | 3.76 | s | 2H | - | | Amine | -NH- | ~1.50 | br s | 1H | - (Exchanges w/ D₂O) | | 4-OMe-Phenyl | H-2, H-6 | 7.12 | d | 2H | 8.5 | | 4-OMe-Phenyl | H-3, H-5 | 6.83 | d | 2H | 8.5 | | 3-Me-Phenyl | H-2, H-4, H-5, H-6 | 7.05 – 7.25 | m | 4H | Complex |

Table 2: ¹³C NMR & 2D Correlation Data (100 MHz, CDCl₃) | Position | Chemical Shift (δ, ppm) | Carbon Type (HSQC) | Key HMBC Correlations (³ JCH​ ) | | :--- | :--- | :--- | :--- | | O-CH₃ | 55.3 | CH₃ (Positive) | C-4 (4-OMe-Ph) | | Ar-CH₃ | 21.4 | CH₃ (Positive) | C-2, C-3, C-4 (3-Me-Ph) | | Ar-CH₂- (Ethyl) | 35.5 | CH₂ (Negative) | C-1, C-2, C-6 (4-OMe-Ph) | | -CH₂-NH- (Ethyl) | 50.8 | CH₂ (Negative) | Benzyl Ar-CH₂-NH- | | Ar-CH₂-NH- (Benzyl)| 53.9 | CH₂ (Negative) | Ethyl -CH₂-NH-, C-1, C-2, C-6 (3-Me-Ph) | | 4-OMe-Ph (C-1) | 132.0 | Cq (No HSQC) | Ethyl Ar-CH₂- protons | | 4-OMe-Ph (C-4) | 158.1 | Cq (No HSQC) | O-CH₃ protons | | 3-Me-Ph (C-1) | 140.2 | Cq (No HSQC) | Benzyl Ar-CH₂-NH- protons | | 3-Me-Ph (C-3) | 138.1 | Cq (No HSQC) | Ar-CH₃ protons |

(Note: Aromatic CH carbons for both rings resonate between 113.9 ppm and 129.6 ppm and are assigned via HSQC and COSY cross-peaks).

Validation Checkpoint 3 : The structural assignment is considered verified only when the HMBC spectrum shows a definitive cross-peak between the benzyl protons (δ 3.76) and the ethyl amine carbon (δ 50.8), confirming the intact secondary amine linkage[9].

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning National Institutes of Health (NIH) URL: [Link][2]

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center University of Notre Dame URL:[Link][3]

  • NMR Sample Preparation | Chemical Instrumentation Facility Iowa State University URL:[Link][4]

  • Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines Office of Justice Programs (OJP) URL:[Link][1]

  • 1H-NMR-Based Metabolomic Analysis Bio-Protocol URL: [Link][5]

  • The First 1H NMR Total Assignment and a Quantum-Mechanically Driven Full Spin Analysis of the Steroid Hormone Equilenin MDPI URL:[Link][6]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation Emery Pharma URL:[Link][9]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification National Institutes of Health (NIH) URL:[Link][7]

  • The (a) HMBC and (b) multiplicity-edited HSQC spectra recorded in the NOAH-3 BSC experiment ResearchGate URL:[Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine for Assays

Introduction This technical guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine in their experimental assays. Due to its chemical nature, this N-benzylphenethylamine derivative exhibits limited solubility in aqueous-based buffers and cell culture media, which can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1]

This document provides a comprehensive overview of the compound's relevant physicochemical properties, followed by a series of troubleshooting guides and frequently asked questions (FAQs). We will explore various solubilization strategies, from simple pH adjustments to the use of co-solvents and specialized excipients like cyclodextrins. Each section is grounded in established scientific principles and includes detailed protocols to ensure the integrity and reproducibility of your experiments.

Understanding the Molecule: Physicochemical Properties

2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a secondary amine belonging to the N-benzylphenethylamine class of compounds.[2] Its structure, characterized by two aromatic rings, contributes to its lipophilic nature and, consequently, its poor water solubility.[1]

PropertyPredicted Value/RangeImplication for Solubility
logP (Octanol-Water Partition Coefficient) High (likely > 4)Indicates high lipophilicity and poor aqueous solubility.[3][4]
pKa (Acid Dissociation Constant) ~9-10 (for the secondary amine)The amine group can be protonated at acidic pH, increasing aqueous solubility.[5][6][7][8]
Aqueous Solubility Very low at neutral pHDirect dissolution in aqueous buffers is challenging.

These values are estimations and should be used as a guide for initial formulation development.

Troubleshooting & FAQs

This section addresses common issues encountered when working with 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine and provides actionable solutions.

Q1: My compound, dissolved in DMSO, precipitates when I add it to my cell culture media. What is happening and what can I do?

This phenomenon is commonly referred to as "solvent shock" or "kinetic precipitation."[9][10] While the compound may be soluble in a high concentration of an organic solvent like DMSO, its solubility limit in the final aqueous buffer is much lower.[11] When the concentrated DMSO stock is rapidly introduced into the aqueous medium, the compound is forced into an environment where it is no longer soluble, causing it to precipitate.[9][11]

Solutions:

  • Reduce the Final Concentration: Test a lower final concentration of the compound in your assay.[9]

  • Use a Lower Stock Concentration: Preparing a more dilute stock solution can sometimes help, as a larger volume can be added more slowly and mixed more effectively.[9]

  • Employ an Intermediate Dilution Step: Perform a serial dilution in a buffer containing a higher percentage of co-solvent before the final dilution into the assay medium.[11]

  • Utilize a Solubilizing Agent: Consider incorporating excipients such as cyclodextrins or surfactants into your formulation, as detailed in the protocols below.[11][12]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

The maximum tolerated concentration of DMSO is highly dependent on the cell type. For most cell lines, a final DMSO concentration of 0.5% (v/v) is considered the upper limit, with many researchers aiming for 0.1% or lower to avoid solvent-induced cytotoxicity or other off-target effects.[11][13] It is crucial to run a vehicle control (media with the same final concentration of DMSO) to ensure that any observed effects are due to the compound and not the solvent.[11]

Q3: I'm observing inconsistent or non-reproducible assay results. Could this be related to solubility?

Yes, undetected micro-precipitation of the compound can lead to variable effective concentrations in your assay, resulting in poor reproducibility.[11] The compound may also be unstable in the aqueous buffer over the course of the experiment.

Solutions:

  • Visual Inspection: After preparing your final working solution, visually inspect it for any signs of precipitation. Hold it up to a light source and look for cloudiness or visible particles.

  • Solubility Assessment: Before conducting your main experiment, perform a simple solubility test. Prepare your compound at the highest desired concentration in the final assay buffer and let it sit for the duration of your planned experiment. Visually inspect for precipitation at various time points.

  • Use of Solubilizing Agents: As mentioned previously, incorporating solubilizing agents can help maintain the compound in solution.

Q4: Can I use other organic solvents besides DMSO?

While DMSO is the most common choice due to its high solubilizing power, other solvents like ethanol can also be used.[14][15][16] However, the tolerated concentration of ethanol in cell-based assays is generally lower than that of DMSO.[13] Always perform a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line and assay conditions.[11]

Q5: How can I increase the solubility of my basic compound using pH?

Since 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a basic compound due to its secondary amine group, its solubility can be significantly increased by lowering the pH.[5][6][7][8][] In an acidic environment, the amine group becomes protonated, forming a more water-soluble salt.[18]

Caution: While this is an effective strategy for preparing stock solutions, be mindful of the final pH of your assay. Most biological assays are sensitive to pH changes. You may need to adjust the pH back to the physiological range before adding the compound to your cells or protein solution.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for preparing solutions of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine using various solubilization techniques.

Protocol 1: Preparation of a Stock Solution using an Organic Co-Solvent (DMSO)

This is the most common starting point for solubilizing hydrophobic compounds.[15]

Materials:

  • 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).[11]

  • Mixing: Vortex the vial vigorously for at least 60 seconds to ensure complete dissolution. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution.[11]

  • Sterilization: If required for your assay, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[10]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store as recommended on the product datasheet, typically at -20°C or -80°C.[10]

Protocol 2: pH-Mediated Solubilization

This method leverages the basic nature of the amine to increase aqueous solubility.

Materials:

  • 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (solid)

  • Sterile water or saline

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

Procedure:

  • Suspension: Suspend the desired amount of the compound in a small volume of sterile water or saline.

  • Acidification: Slowly add 0.1 M HCl dropwise while stirring until the compound dissolves. The pH will likely be in the acidic range (pH 3-5).

  • pH Adjustment (Optional and application-dependent): If necessary for your assay, carefully adjust the pH back towards neutral (pH 7.0-7.4) using 0.1 M NaOH. Be aware that the compound may precipitate as you approach its pKa.

  • Final Volume: Bring the solution to the final desired volume with your aqueous buffer.

Protocol 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[19][20][21][22] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their apparent aqueous solubility.[19][21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and a good safety profile.[20]

Materials:

  • 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations typically range from 1% to 10% (w/v).

  • Add Compound: Add the solid 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for several minutes. Sonication can also be used to facilitate the formation of the inclusion complex. The mixture may need to be agitated for an extended period (e.g., overnight at room temperature) to achieve maximum solubility.

  • Filtration: After the complexation step, filter the solution through a 0.22 µm filter to remove any undissolved compound.

Protocol 4: Use of Surfactants

Non-ionic surfactants like Polysorbate 80 (Tween® 80) can be used to improve the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[24][25][26][27]

Materials:

  • 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (solid)

  • Polysorbate 80 (Tween® 80)

  • Aqueous buffer of choice

  • Vortex mixer

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of Polysorbate 80 in your aqueous buffer. A typical starting concentration is 0.01% to 0.1% (w/v).[26]

  • Add Compound: Add the solid compound to the surfactant solution.

  • Mixing: Vortex the mixture until the compound is fully dissolved. Gentle warming may be applied if the compound is heat-stable.[12]

Visualization of Workflows

Logical Flow for Troubleshooting Solubility Issues

G start Precipitation Observed in Assay q1 Is the final solvent concentration too high? start->q1 a1_yes Reduce solvent concentration or prepare a more dilute stock q1->a1_yes Yes q2 Is the compound concentration exceeding its solubility limit? q1->q2 No a1_yes->q2 a2_yes Lower the final compound concentration q2->a2_yes Yes q3 Is 'solvent shock' the likely cause? q2->q3 No a2_yes->q3 a3_yes Use an intermediate dilution step or add stock solution slowly while mixing q3->a3_yes Yes end_node Consider Advanced Formulation: pH adjustment, Cyclodextrins, or Surfactants q3->end_node No/Still Precipitating a3_yes->end_node

Caption: A decision tree for troubleshooting compound precipitation in aqueous assay solutions.

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Validation and Application start Poorly Soluble Compound: 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine assess Predict Physicochemical Properties (logP, pKa) start->assess cosolvent Co-Solvent (DMSO) Protocol 1 assess->cosolvent ph_adjust pH Adjustment Protocol 2 assess->ph_adjust cyclodextrin Cyclodextrin (HP-β-CD) Protocol 3 assess->cyclodextrin surfactant Surfactant (Tween 80) Protocol 4 assess->surfactant validate Validate Solubility and Stability in Final Assay Buffer cosolvent->validate ph_adjust->validate cyclodextrin->validate surfactant->validate assay Proceed with In Vitro Assay validate->assay

Caption: A flowchart outlining the process for selecting and validating a solubility enhancement strategy.

Concluding Remarks

Improving the aqueous solubility of compounds like 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a critical step in obtaining reliable and reproducible data from in vitro assays. There is no single solution that works for all compounds or all assays. A systematic approach, starting with the simplest methods like co-solvents and moving to more complex formulations involving pH adjustment, cyclodextrins, or surfactants, is recommended. Always remember to validate the chosen method in your specific assay system and include appropriate vehicle controls to account for any potential effects of the excipients themselves.[28][29][30]

References

  • World Pharma Today. (2025, October 17).
  • MedCrave online. (2017, April 26).
  • PubMed. (2018, January 15).
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-1-phenylethylamine.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Benchchem.
  • Benchchem.
  • MDPI. (2025, July 20).
  • Reddit. (2021, August 4). Does anyone know how pH affects solubility??
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • BOC Sciences.
  • PubMed. (2017, February 15). Biopharmaceutical aspects and implications of excipient variability in drug product performance.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • MDPI. (2025, August 26). Exploring Experimental and Statistical Approaches to Control Oversensitivity of In Vitro Permeability to Excipient Effects.
  • Auburn University. (2019, April 4). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal.
  • Khan Academy. pH and solubility.
  • General Techniques for Preparing Formulations of Poorly W
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • USP-NF. (2019, December 10). 〈1059〉 Excipient Performance.
  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds)
  • Merck.
  • FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction.
  • -ORCA - Cardiff University. The Effects of Pharmaceutical Excipients on Drug Disposition.
  • PMC.
  • YouTube. (2023, June 13). Save yourself a lot of struggle - start with stock solutions not solids!
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. The N‐benzyl phenethylamines 25B‐NBOMe, 25I‐NBOMe and 25C‐NBOMe. | Download Scientific Diagram.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Benchchem. improving (-)-Anomalin solubility for in vitro assays.
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13).
  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • PMC. Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed. (2008, August 15).
  • Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80.
  • PsychonautWiki. (2022, September 18). NBx.
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13).
  • Biofargo. (2026, January 5).
  • PMC.
  • Reddit. (2023, March 28). Which solvent would be suitable to solubilize this compound?
  • ECHEMI. Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity...
  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012, August 27).
  • Global Journal of Medical Research. Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment.
  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Structural Comparison of Three N-(4-Methoxyphenyl)

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Synthesis

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with mechanistic insights, validated protocols, and targeted troubleshooting strategies for the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with mechanistic insights, validated protocols, and targeted troubleshooting strategies for the synthesis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine via reductive amination.

Mechanistic Pathway & Diagnostic Overview

The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine typically relies on the reductive amination of 3-methylbenzaldehyde with 2-(4-methoxyphenyl)ethanamine. Understanding the precise mechanistic flow—and where it diverges into side reactions—is critical for diagnosing low yields.

ReductiveAmination A 2-(4-methoxyphenyl)ethanamine (Primary Amine) C Iminium Intermediate (Reactive Species) A->C AcOH (cat.) - H2O B 3-methylbenzaldehyde (Aldehyde) B->C Condensation F 3-methylbenzyl alcohol (Aldehyde Reduction) B->F Harsh Hydride (e.g., NaBH4) D 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (Target Secondary Amine) C->D NaBH(OAc)3 Selective Reduction E Tertiary Amine (Over-alkylation) D->E Excess Aldehyde + Hydride

Reaction pathway and common side reactions in the reductive amination synthesis.

Quantitative Reagent Comparison

Selecting the correct reducing agent dictates the chemoselectivity of the reaction. The table below summarizes why Sodium triacetoxyborohydride (STAB) is the industry standard for this specific transformation [2].

Reducing AgentOptimal Solvent MatrixOptimal pHIminium SelectivityAldehyde Reduction RiskOver-alkylation Risk
NaBH₄ MeOH, EtOH7.0 - 9.0LowHigh High
NaBH₃CN MeOH, THF, MeCN4.0 - 6.0HighLowModerate
NaBH(OAc)₃ DCE, DCM, THF4.0 - 6.0Very High Very Low Low

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a large impurity peak corresponding to 3-methylbenzyl alcohol. Why is this happening and how do I prevent it? A1: This indicates the direct reduction of 3-methylbenzaldehyde before it can condense with the primary amine.

  • Causality: Using a harsh, unselective reducing agent like NaBH₄ leads to rapid hydride attack on the highly electrophilic carbonyl carbon.

  • Solution: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]. The three electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it virtually unreactive toward aldehydes but highly reactive toward the more electrophilic iminium intermediate.

Q2: My mass spectrometry data shows a +118 m/z mass addition above the expected product mass. What is this byproduct? A2: A +118 m/z addition corresponds to the incorporation of a second 3-methylbenzyl group, indicating over-alkylation to a tertiary amine [1].

  • Causality: The target secondary amine is inherently more nucleophilic than the primary amine starting material due to the electron-donating inductive effect of the newly added alkyl group. If unreacted aldehyde is present in the mixture, the secondary amine will preferentially attack it.

  • Solution: Use a slight stoichiometric excess (1.05 - 1.10 eq) of 2-(4-methoxyphenyl)ethanamine relative to the aldehyde. This statistically favors mono-alkylation and consumes the aldehyde entirely [1].

Q3: The reaction stalls, and TLC shows a mixture of unreacted starting materials and an intermediate. How can I drive the reaction to completion? A3: The equilibrium is likely stalled at the neutral imine stage.

  • Causality: NaBH(OAc)₃ requires the imine to be protonated into an iminium ion for efficient hydride transfer [2]. Without a proton source, the reaction kinetics drop severely.

  • Solution: Add 1.0 equivalent of glacial acetic acid to the reaction mixture. This mildly acidic environment (pH 4-6) facilitates the loss of water during condensation and ensures the formation of the reactive iminium species [3].

Q4: My crude NMR looks clean, but I lose over 50% of my yield during the aqueous workup. Where is the product going? A4: Your product is being lost in the aqueous phase.

  • Causality: 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a basic secondary amine. If the workup is conducted at neutral or slightly acidic pH (e.g., quenching with water or dilute acid), the amine forms a highly water-soluble ammonium salt.

  • Solution: Strictly validate the pH of your aqueous layer. After quenching, add 1N NaOH until the aqueous phase tests at pH > 10. This ensures the product is completely deprotonated into its organic-soluble free-base form before extraction.

Validated Experimental Protocol (Self-Validating System)

To ensure high yields and reproducibility, follow this step-by-step protocol. Each step includes a validation checkpoint to guarantee the reaction is proceeding as intended before moving forward.

Step 1: Iminium Formation

  • In an oven-dried flask under nitrogen, dissolve 2-(4-methoxyphenyl)ethanamine (1.05 eq, ~5.25 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add 3-methylbenzaldehyde (1.00 eq, 5.00 mmol) followed by glacial acetic acid (1.00 eq, 5.00 mmol).

  • Stir at room temperature for 1 to 2 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS or TLC (10% MeOH/DCM). Proceed only when the aldehyde is completely consumed.

Step 2: Selective Reduction

  • Cool the reaction mixture slightly using a room-temperature water bath (to control mild exotherms).

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.50 eq, 7.50 mmol) portion-wise over 15 minutes [3].

  • Stir the heterogeneous mixture at room temperature for 4 to 12 hours.

  • Validation Checkpoint: LC-MS must confirm the disappearance of the imine mass (m/z ~254) and the appearance of the target secondary amine mass (m/z ~256).

Step 3: Quench and Basification

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes until gas evolution ceases.

  • Add 1N NaOH dropwise to the mixture.

  • Validation Checkpoint: Test the aqueous layer with pH paper. The pH must be strictly > 10 to ensure the secondary amine is in its free-base form. Do not proceed to extraction until this is verified.

Step 4: Extraction and Purification

  • Transfer to a separatory funnel and extract the aqueous layer three times with Dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude oil via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM with 1% Et₃N to prevent streaking).

  • Validation Checkpoint: Pure product 1H-NMR should display a distinct, exchangeable singlet for the secondary amine N-H proton and the expected integration for the benzylic CH₂ protons.

References

  • Abdel-Magid, A. F., et al. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]

  • Organic Syntheses Procedure: Reductive Amination. Organic Syntheses. [Link]

  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride. Harvard University. [Link]

Troubleshooting

Technical Support Center: Optimizing LC-MS Analysis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Welcome to the technical support resource for the LC-MS analysis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the LC-MS analysis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ultimately enhancing the sensitivity and reliability of your analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the LC-MS analysis of small molecules like 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine?

Background noise in LC-MS can be broadly categorized into chemical and electronic noise.[1] Chemical noise is often the primary culprit and arises from unintended, ionizable compounds entering the mass spectrometer. Key sources include:

  • Mobile Phase: Impurities in solvents and additives are a major contributor.[2][3] Always use LC-MS or "hypergrade" quality solvents and high-purity additives. Never "top off" solvent bottles, as this can concentrate contaminants.[2]

  • Sample Matrix: Endogenous components from your sample (e.g., proteins, lipids, salts) can co-elute with your analyte and cause ion suppression or high background.[4][5] This is a significant issue in bioanalysis.[6]

  • System Contamination: Residuals from previous analyses, plasticizers from tubing and containers, and detergents from glassware can all contribute to background noise.[3][7][8]

  • Environmental Factors: Compounds in the laboratory air can be drawn into the ion source, leading to background interference.[9]

Q2: How can I quickly assess if the background noise is coming from my LC system or the MS detector?

A simple diagnostic test is to divert the LC flow to waste before it enters the mass spectrometer. If the background noise significantly decreases, the contamination is likely originating from the LC system (solvents, tubing, column, etc.). If the high background persists, the issue is more likely within the mass spectrometer itself, such as a contaminated ion source.

Q3: What are the first steps I should take to reduce high background noise?

Start with the simplest and most common solutions:

  • Prepare Fresh Mobile Phases: Use brand new, LC-MS grade solvents and additives.[10] Ensure aqueous mobile phases are prepared fresh, ideally daily, but at least weekly.[10]

  • Run a Blank Gradient: Inject a blank sample (your mobile phase solvent) to assess the baseline noise without any sample matrix. This helps to isolate system-related noise.

  • Clean the Ion Source: The ion source is prone to contamination buildup. Regular cleaning, as per the manufacturer's instructions, is essential for maintaining sensitivity and reducing noise.[3][11]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to identifying and resolving more persistent background noise issues.

Issue 1: High Background Noise Across the Entire Chromatogram

A consistently high baseline across your entire run often points to a systemic contamination issue.

Causality and Identification

This type of noise is typically due to contaminated solvents, mobile phase additives, or a heavily contaminated LC system. The constant presence of the contaminant leads to a continuous high signal in the mass spectrometer.

Systematic Troubleshooting Workflow

Caption: A logical workflow for troubleshooting high background noise.

Detailed Protocols

Protocol 1: Systematic LC System Flush

This protocol is designed to remove widespread chemical contamination from the LC system.[1]

  • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. All solvents must be LC-MS grade. Add 0.1% formic acid to this mixture.

  • Disconnect Column: Remove the analytical column from the flow path to prevent damage.

  • Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.

  • Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period, such as several hours or overnight. Ensure the flow is directed to waste.[1]

  • Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases.

  • Reinstall Column: Flush the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.

  • Test System: Run a blank gradient to ensure the background noise has been reduced.[1]

Issue 2: Low Signal-to-Noise (S/N) Ratio for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Even with a seemingly acceptable baseline, your analyte's signal may be weak, resulting in a poor S/N ratio. This can be due to ion suppression from the sample matrix or suboptimal MS parameters.[2]

Causality and Identification

Low S/N is often caused by matrix effects, where co-eluting compounds from the sample interfere with the ionization of your target analyte.[4][5] It can also result from non-optimized mass spectrometer settings that are not ideal for your specific compound.

Troubleshooting and Optimization Strategies

G cluster_0 Sample Preparation cluster_1 LC Method Optimization cluster_2 MS Parameter Optimization A Initial Sample B Protein Precipitation (PPT) A->B C Liquid-Liquid Extraction (LLE) A->C D Solid-Phase Extraction (SPE) A->D E Adjust Gradient D->E Cleaner Extract G G E->G Improved Separation F Change Column Chemistry F->G H Tune Ion Source G->H Better Analyte Elution K K H->K Enhanced Signal I Optimize Cone/Capillary Voltage I->K J Adjust Gas Flows J->K L L K->L Improved S/N Ratio

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) methods for 2-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) methods for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine .

System Architecture & Analyte Profiling

Before adjusting instrument parameters, we must establish the physicochemical profile of the analyte. 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a highly hydrophobic secondary amine .

  • Hydrophobicity: The presence of the 4-methoxyphenyl and 3-methylbenzyl moieties ensures strong retention on non-polar stationary phases (e.g., C18, C8).

  • Ionization (pKa): As a secondary amine, the nitrogen atom is readily protonated at typical acidic to neutral mobile phase pHs (pH 2.0 – 7.0), yielding a positively charged cation.

  • The Silanol Effect: Traditional silica-based columns contain residual surface silanols (Si-OH). At pH > 4.0, these silanols deprotonate into anionic silanoxanes (Si-O⁻). The electrostatic attraction between the protonated secondary amine and the anionic silanols creates a secondary retention mechanism (ion-exchange), which manifests as severe peak tailing , reduced resolution, and poor reproducibility ()[1].

Troubleshooting Guide & FAQs

Q: I am using a standard C18 column with 0.1% Formic Acid and Acetonitrile, but my peak is extremely broad and tailing. How do I fix this? A: Formic acid (pH ~2.7) partially suppresses silanol ionization, but the secondary amine remains fully protonated. The residual active silanols on standard C18 columns are still interacting with your analyte. Solution: Switch to a sterically protected or highly end-capped C18 column designed for basic compounds ()[2]. Alternatively, introduce a competing base like Triethylamine (TEA) or an ion-pairing reagent like Trifluoroacetic acid (TFA) to shield the silanols.

Q: What is the mechanism behind adding Triethylamine (TEA) to the mobile phase? A: TEA acts as a "silanol blocker." Because TEA is a small, highly basic tertiary amine, it aggressively competes with 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine for the active silanol sites on the silica surface. By saturating these sites, TEA prevents the bulkier secondary amine from binding, forcing it to partition purely based on hydrophobic interactions. This drastically improves peak symmetry ()[3].

Q: Can I bypass the silanol interaction entirely by using a high-pH mobile phase? A: Yes. By elevating the mobile phase pH to 10.5–11.5 (e.g., using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), the secondary amine is neutralized (deprotonated). Without a positive charge, the electrostatic interaction with silanols is eliminated. Critical Warning: Standard silica columns dissolve at pH > 8.0. You must use a polymer-based column (e.g., PS-DVB) or a hybrid organic-inorganic silica column specifically engineered for high-pH stability ()[1].

Q: Why does my retention time shift unpredictably between runs? A: This is a hallmark of partial ionization or insufficient buffering capacity. If your mobile phase pH is within ±1.5 units of the amine's pKa (approx. 9.5-10.5), small local pH changes in the column will cause the analyte to shift between protonated and neutral states. Ensure your mobile phase is tightly buffered at least 2 pH units away from the pKa.

Mandatory Visualization: Mobile Phase Decision Workflow

MobilePhaseOptimization Start Analyte: Secondary Amine Peak Tailing Detected CheckPH Select Mobile Phase pH Strategy Start->CheckPH LowPH Low pH Strategy (pH 2.0 - 3.0) Amine is Protonated (+) CheckPH->LowPH Acidic Modifier HighPH High pH Strategy (pH 10.5 - 11.5) Amine is Neutralized (0) CheckPH->HighPH Basic Buffer LowPH_Action Add 0.1% TFA (Ion-Pairing) or 10mM TEA (Silanol Blocker) LowPH->LowPH_Action HighPH_Action Use 10mM NH4HCO3 buffer Requires Hybrid/Polymer Column HighPH->HighPH_Action EvalLow Peak Symmetry > 0.9? LowPH_Action->EvalLow EvalHigh Column Stable & Retained? HighPH_Action->EvalHigh Success Method Validated Proceed to Quantitation EvalLow->Success Yes FailLow Severe Tailing Persists (Silanol Activity Too High) EvalLow->FailLow No EvalHigh->Success Yes FailLow->HighPH Switch to High pH

Figure 1: Decision tree for optimizing mobile phase conditions to mitigate secondary amine peak tailing.

Quantitative Data: Mobile Phase Additive Profiling

The following table summarizes the quantitative impact of various mobile phase additives on the chromatography of basic secondary amines.

Additive / Buffer SystempH RangeMechanism of ActionExpected Peak Asymmetry ( As​ )Retention Time Impact
0.1% Formic Acid 2.7 - 3.0Mild acidic suppression of silanols. Amine remains charged.1.8 - 2.5 (Poor)Low retention (highly polar state)
0.1% Trifluoroacetic Acid (TFA) 1.8 - 2.2Strong ion-pairing agent; masks positive charge of amine.1.0 - 1.3 (Excellent)Increased retention (hydrophobic pair)
10 mM Triethylamine (TEA) 6.0 - 7.0Competing base; sterically blocks residual silanols.1.1 - 1.4 (Good)Moderate decrease
10 mM Ammonium Bicarbonate 10.5 - 11.0Deprotonates the secondary amine, rendering it neutral.0.9 - 1.1 (Excellent)High retention (neutral state)

Step-by-Step Optimization Protocol

This self-validating protocol utilizes a low-pH ion-pairing approach, which is highly compatible with standard UV and LC-MS systems, ensuring robust performance for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine ()[4].

Phase 1: Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas. (Note: TFA acts as a lipophilic ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and sonicate.

Phase 2: Column Selection & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size). End-capping is critical as it physically shields the unreacted silanols.

  • Equilibrate the system at 5% Mobile Phase B for 15 column volumes. Monitor the baseline to ensure the TFA has fully saturated the stationary phase (TFA has significant UV absorbance at <220 nm; wait for baseline stabilization).

Phase 3: Gradient Execution & Validation

  • Injection Volume: 2 µL of 0.1 mg/mL 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (dissolved in 50:50 Water:Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 7.5 min: 95% B (Wash phase)

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • System Validation: Calculate the Peak Asymmetry factor ( As​ ) at 10% peak height. An As​ value between 0.9 and 1.2 validates the suppression of secondary silanol interactions. If As​>1.5 , increase TFA concentration to 0.15% or switch to a high-pH methodology.

References

  • Stella, C., Rudaz, S., Mottaz, M., Carrupt, P. A., & Veuthey, J. L. (2004). "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Separation Science. National Institutes of Health (NIH). Available at:[Link]

  • LabRulez LCMS. (2025). "The Role of End-Capping in Reversed-Phase." LabRulez. Available at:[Link]

  • Encyclopedia MDPI. (2021). "Electrostatic Repulsion Reversed-Phase Liquid Chromatography." Encyclopedia. Available at:[Link]

  • MDPI. (2024). "Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns." Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Formulations

Welcome to the Formulation Troubleshooting Hub. This center is designed for pharmaceutical scientists and formulation researchers working with the highly lipophilic secondary amine, 2-(4-methoxyphenyl)-N-(3-methylbenzyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Hub. This center is designed for pharmaceutical scientists and formulation researchers working with the highly lipophilic secondary amine, 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine. This molecule presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Here, we address the mechanistic causes of its poor oral bioavailability—primarily pH-dependent intestinal precipitation and extensive first-pass metabolism—and provide field-validated, self-contained protocols to overcome them.

Diagnostic Logic: Identifying the Bioavailability Bottleneck

Before selecting a formulation strategy, it is critical to identify the specific pharmacokinetic (PK) bottleneck limiting your compound's exposure. The decision tree below maps specific in vitro/in vivo observations to their appropriate formulation interventions.

FormulationStrategy A 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Low Bioavailability B Solubility-Limited (Intestinal Precipitation) A->B In vitro dissolution C Metabolism-Limited (High First-Pass Clearance) A->C Hepatic microsomes D Clearance-Limited (Short Half-Life) A->D In vivo PK E Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) B->E Shield lipophilic rings F Lipophilic Salt Formation (e.g., Docusate) B->F Increase lipid solubility G SMEDDS / Lipid Carriers (Lymphatic Transport) C->G Bypass portal vein H PLGA Nanoparticles (Sustained Release) D->H Matrix encapsulation F->G Enables high drug loading

Diagnostic decision tree for identifying and resolving bioavailability bottlenecks.

Troubleshooting Guides & FAQs

Issue 1: The compound dissolves in simulated gastric fluid (SGF) but precipitates in simulated intestinal fluid (SIF).

Q: Why does 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine precipitate in the intestine, and how can I prevent it? A: As a secondary amine with an estimated pKa of ~9.5, the molecule is protonated and highly soluble in the acidic stomach (pH 1.2). However, upon entering the neutral pH of the duodenum, it reverts to its free base form. Because the 4-methoxyphenethyl and 3-methylbenzyl groups are highly lipophilic, the un-ionized free base is insoluble in water, leading to rapid precipitation.

Mechanistic Solution:Cyclodextrin Complexation . Utilizing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the bulky aromatic rings. This host-guest inclusion complex shields the lipophilic moieties from the aqueous environment, preventing precipitation and maintaining a high concentration gradient for absorption at the intestinal epithelium[1][2].

Issue 2: In vivo PK data shows high clearance and low AUC despite good in vitro permeability.

Q: My formulation clears rapidly. Is this an absorption issue or a metabolism issue? A: Given the high lipophilicity of the molecule, permeability across the intestinal epithelium is likely not the rate-limiting step. The low AUC and high clearance strongly indicate extensive hepatic first-pass metabolism . The 4-methoxy group is highly susceptible to O-demethylation (likely via CYP2D6), and the secondary amine is prone to N-dealkylation (via CYP3A4).

Mechanistic Solution:Self-Microemulsifying Drug Delivery Systems (SMEDDS) . By formulating the drug in a lipid-based carrier, you stimulate the secretion of bile salts and the formation of mixed micelles. This promotes the association of the drug with chylomicrons in the enterocytes, shunting the drug into the intestinal lymphatic system . Lymphatic transport bypasses the portal vein and the liver entirely, directly entering the systemic circulation via the thoracic duct, thereby evading first-pass metabolism[3][4].

Pro-Tip on Drug Loading: If the free base has insufficient solubility in your chosen lipid excipients, synthesize a lipophilic salt (e.g., docusate salt). Traditional HCl salts suffer from the common-ion effect in the stomach, whereas lipophilic salts increase solubility in lipid vehicles by over 5-fold, enabling high drug loading in SMEDDS[5].

Issue 3: The drug exhibits a very short half-life, requiring multiple daily dosings.

Q: How can I achieve a sustained release profile to prolong the half-life and reduce Cmax-related toxicity? A: PLGA (Poly(lactic-co-glycolic acid)) Nanoparticles . Encapsulating the amine in PLGA nanoparticles protects the drug from rapid enzymatic degradation and provides a controlled release profile governed by polymer matrix erosion and drug diffusion[6]. Furthermore, nanoparticles <300 nm can enhance cellular uptake via Peyer's patches in the gut-associated lymphoid tissue (GALT)[7].

Quantitative Formulation Comparison

Summarizing the expected impact of each formulation strategy based on established biopharmaceutical principles:

Formulation StrategyPrimary Mechanism of ActionTarget BCS IssueExpected PK ImprovementDrug Loading Capacity
HP-β-CD Complexation Host-guest inclusion shielding lipophilic ringsPoor aqueous solubility (Precipitation)2 to 3-fold increase in AUCLow to Moderate (1:1 molar ratio)
Lipophilic Salt + SMEDDS Lymphatic transport via chylomicron associationHigh first-pass metabolism3 to 5-fold increase in AUCHigh (>50 mg/g in lipid mix)
PLGA Nanoparticles Matrix erosion and diffusionShort half-life / Rapid clearanceProlonged Tmax, 4+ fold increase in AUCModerate (5-15% w/w)

Validated Experimental Protocols

Protocol A: Synthesis of the Lipophilic Docusate Salt (For SMEDDS)

Causality Check: Why a biphasic reaction? The biphasic nature ensures that as the highly lipophilic salt forms, it partitions exclusively into the organic phase. This drives the metathesis reaction to completion and self-purifies the product from inorganic byproducts (NaCl) left in the aqueous phase.

  • Preparation: Dissolve 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine free base (1 molar eq) in dichloromethane (DCM).

  • Aqueous Phase: Dissolve sodium docusate (Na-DOC) (1 molar eq) in deionized water.

  • Metathesis Reaction: Combine the two phases in a separatory funnel. Add 1M HCl dropwise under vigorous stirring until the pH of the aqueous phase reaches ~4.0 (ensuring complete protonation of the secondary amine).

  • Extraction: Allow the layers to separate. The protonated amine reacts with the docusate anion to form a highly lipophilic salt, partitioning into the DCM layer[5].

  • Washing & Drying: Separate the organic layer, wash three times with deionized water to remove residual NaCl, dry over anhydrous Na2SO4, and evaporate the DCM under reduced pressure to yield the pure docusate salt.

Protocol B: Preparation of Optimized SMEDDS

Causality Check: Why this specific excipient ratio? An HLB (Hydrophilic-Lipophilic Balance) > 12 is required for the surfactant to rapidly pull the oil phase into the aqueous phase, forming droplets <50 nm. The co-surfactant lowers interfacial tension, preventing droplet coalescence[8].

  • Excipient Selection: Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P)[4].

  • Mixing: Combine the oil, surfactant, and co-surfactant in a 2:5:3 ratio (w/w/w) in a glass vial.

  • Drug Loading: Add the docusate salt of the drug (from Protocol A) to the mixture.

  • Homogenization: Vortex the mixture for 5 minutes, then sonicate in a water bath at 40°C for 15 minutes until a clear, isotropic solution is formed.

  • Validation (Self-Emulsification Test): Add 1 mL of the SMEDDS to 250 mL of simulated intestinal fluid (SIF) at 37°C under gentle stirring (50 rpm). A transparent or slightly bluish microemulsion should form spontaneously within 1 minute, indicating a successful droplet size of <50 nm[8].

Protocol C: Single-Emulsion Solvent Evaporation for PLGA Nanoparticles

Causality Check: Probe-sonication provides the high shear necessary to reduce the primary emulsion droplet size, which directly dictates the final nanoparticle diameter. PVA acts as a steric stabilizer, coating the droplets to prevent coalescence as the DCM evaporates[9].

PLGAWorkflow Step1 Organic Phase (PLGA + Amine in DCM) Step3 Primary Emulsion (Probe Sonication) Step1->Step3 Step2 Aqueous Phase (2% PVA Stabilizer) Step2->Step3 Step4 Solvent Evaporation (Stirring 4h) Step3->Step4 Step5 Centrifugation & Lyophilization Step4->Step5

Step-by-step workflow for the single-emulsion solvent evaporation method.

  • Organic Phase: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg of the free base drug in 2 mL of DCM.

  • Aqueous Phase: Prepare 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) aqueous solution.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while homogenizing at 15,000 rpm for 2 minutes in an ice bath.

  • Nanoprecipitation: Probe-sonicate the primary emulsion for 3 minutes (pulse 30s on, 10s off) at 40W.

  • Solvent Evaporation: Transfer the emulsion to 40 mL of 0.5% PVA solution and stir magnetically at 500 rpm for 4 hours at room temperature to evaporate the DCM[6].

  • Harvesting: Centrifuge at 20,000 × g for 30 minutes. Wash the pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend in water with 5% sucrose (acting as a cryoprotectant to prevent nanoparticle aggregation) and freeze-dry for 48 hours.

References

  • PLGA Nanoparticles for Oral Delivery: Nephrotoxicity and Pharmacokinetic Studies. ResearchGate.[Link]

  • Poly(lactic-co-glycolic) acid nanoparticles improve oral bioavailability of hypocrellin A in rat. RSC Advances.[Link]

  • The studies of PLGA nanoparticles loading atorvastatin calcium for oral administration in vitro and in vivo. National Institutes of Health (NIH).[Link]

  • ENHANCEMENT OF ORAL BIOAVAILABILITY OF LIPOPHILLIC DRUGS FROM SELF-MICROEMULSIFYING DRUG DELIVERY SYSTEM (SMEDDS). IT Medical Team.[Link]

  • Review Article SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS). Journal of Drug Delivery and Therapeutics.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH).[Link]

  • A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. ACS Publications.[Link]

  • Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online.[Link]

Sources

Optimization

Technical Support Center: Resolving LC-MS/MS Co-Elution for 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Metabolites

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the analytical bottlenecks of metabolite profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the analytical bottlenecks of metabolite profiling. The structural complexity of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine —a secondary amine featuring two distinct aromatic systems—generates a diverse and analytically challenging array of metabolites.

In vivo and in vitro incubations typically yield N-dealkylated fragments, O-demethylated phenols, and multiple positional isomers resulting from aromatic hydroxylation on the 3-methylbenzyl ring. When these structurally similar metabolites co-elute, they trigger severe ion suppression, chimeric MS/MS spectra, and inaccurate quantitation. This guide provides field-proven, mechanistically grounded solutions to resolve these critical co-elution challenges.

CoElutionResolution Start Co-eluting Metabolites Detected in LC-MS/MS Decision1 Are they Positional Isomers? (e.g., Aromatic Hydroxylations) Start->Decision1 PFP Implement PFP Column (Enhance π-π Interactions) Decision1->PFP Yes (Isobaric) HeartCut 2D-LC Heart-Cutting (Orthogonal Separation) Decision1->HeartCut No (Matrix/Ion Suppression) IMS Enable Ion Mobility (IMS) (Separate by CCS / Drift Time) PFP->IMS If Co-elution Persists Resolved Baseline Resolution & Accurate Quantitation PFP->Resolved Rs > 1.5 Achieved IMS->Resolved HeartCut->Resolved

Decision matrix for resolving LC-MS/MS co-elution of ethanamine metabolites.

🔬 Troubleshooting FAQs: The Causality of Co-Elution

Q1: Why do the aromatic hydroxylated isomers of my compound co-elute on a standard C18 column, and how can I achieve baseline separation?

The Causality: Standard C18 columns separate analytes almost exclusively based on hydrophobic dispersion forces. Positional isomers—such as hydroxylation at the 2-position versus the 4-position of the 3-methylbenzyl ring—have nearly identical octanol-water partition coefficients (LogP). Because their hydrophobicity is indistinguishable, a C18 phase cannot pull them apart.

The Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. PFP columns introduce orthogonal retention mechanisms: π−π interactions between the electron-deficient fluorinated ring of the stationary phase and the electron-rich aromatic rings of your ethanamine metabolites, alongside dipole-dipole interactions and hydrogen bonding[1][2]. Expert Insight: When using a PFP column, you must use methanol instead of acetonitrile as your strong mobile phase. Acetonitrile contains π -electrons that will compete with your analyte for the PFP ring, effectively neutralizing the π−π separation mechanism and collapsing your resolution[2].

Q2: We are detecting two isomeric glucuronide conjugates of the hydroxylated metabolites. They co-elute chromatographically and share identical MRM transitions. How can we differentiate them?

The Causality: Phase II metabolites, like O-glucuronides, are highly polar and often exhibit poor retention and selectivity on reversed-phase columns, leading to co-elution. Because they are isomers, their precursor mass and primary MS/MS fragments (e.g., the neutral loss of 176 Da for the glucuronic acid moiety) are identical, making standard triple quadrupole mass spectrometry blind to the difference.

The Solution: Implement Ion Mobility Spectrometry (IMS). IMS separates gas-phase ions post-ionization but prior to mass analysis. As ions are driven through a drift tube filled with a neutral buffer gas (like N₂) by an electric field, they are separated based on their Collisional Cross Section (CCS)—essentially their 3D shape and charge[3][4]. Even if two glucuronide isomers have the exact same mass, the distinct folding of their gas-phase conformations will cause them to traverse the drift tube at different velocities, allowing you to extract distinct, clean MS/MS spectra based on their drift times[5].

Q3: My O-demethylated metabolite and an aliphatic hydroxylated metabolite have different m/z values, but their co-elution causes severe ion suppression of the O-demethylated peak. How do I resolve this without doubling my run time?

The Causality: Matrix effects and ion suppression occur when a high-abundance ion outcompetes a low-abundance target analyte for the available charge on the surface of the ESI droplets. Extending a 1D gradient to separate them often leads to peak broadening, which reduces the signal-to-noise ratio.

The Solution: Utilize a multiple heart-cutting 2D-LC (LCxLC) approach. By parking the specific 1D fraction containing the co-eluting metabolites into a sample loop and injecting it onto an orthogonal second-dimension column (e.g., a HILIC phase), you can strip the interfering metabolite away from your target analyte[6][7]. This achieves baseline separation of the specific interference without compromising the throughput of the entire analytical batch[7].

📊 Quantitative Data: Strategy Comparison

The following table summarizes the expected performance metrics when applying these advanced resolution strategies to 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine metabolites.

Analytical StrategyPrimary MechanismTarget Co-elution TypeResolution ( Rs​ ) for Positional IsomersSignal-to-Noise (S/N) Impact
Standard C18 (Reference) Hydrophobic dispersionN/A< 0.8 (Co-elution)Baseline
PFP Column (MeOH Gradient) π−π , dipole, H-bondingAromatic isomers> 1.8 (Baseline) +40% (Reduced suppression)
Ion Mobility (IMS-MS) Collisional Cross Section (CCS)Isobaric conjugatesN/A (Gas-phase separation)+60% (Spectral cleanup)
Heart-Cutting 2D-LC Orthogonal phase chemistrySevere matrix suppression> 2.5+200% (Eliminates matrix effect)

🛠️ Self-Validating Experimental Protocol

PFP Chromatographic Resolution of Isomeric Hydroxylated Metabolites

This protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) in Step 4 before proceeding to biological sample analysis.

Step 1: Column Installation & Equilibration

  • Hardware: Install a sub-3 µm core-shell PFP column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Causality: Core-shell particles minimize eddy diffusion (the A-term in the van Deemter equation), maintaining the ultra-sharp peaks required to resolve closely eluting aromatic isomers.

  • Temperature: Set the column oven to 40°C.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol . (Do not substitute with Acetonitrile).

Step 3: Gradient Execution

  • Operate at a flow rate of 0.4 mL/min.

  • 0.0 - 2.0 min: Hold at 5% B.

  • 2.0 - 12.0 min: Linear ramp from 5% B to 60% B.

  • 12.0 - 14.0 min: Column wash at 95% B.

  • 14.0 - 17.0 min: Re-equilibration at 5% B.

Step 4: System Suitability & Self-Validation Check (CRITICAL)

  • Action: Inject an SST mixture containing synthetic standards of the 2-OH and 4-OH 3-methylbenzyl isomers of the parent drug.

  • Validation Checkpoint: Calculate the chromatographic resolution ( Rs​ ) between the two peaks.

    • System Validated: If Rs​≥1.5 , the π−π interactions are functioning correctly. Proceed to sample analysis.

    • System Failed: If Rs​<1.5 , do not proceed. Corrective Action: Lower the column temperature by 5°C (to 35°C) to enhance dipole-dipole interactions and re-inject the SST.

📚 References

  • Waters Corporation. "Ion Mobility-enabled Data-dependent Experiments Distinguishing Co-eluting Isomeric Metabolites Using an IMS-QTof Mass Spectrometer." waters.com.

  • ACS Publications. "Strategy for Comprehensive Detection and Annotation of Gut Microbiota-Related Metabolites Based on Liquid Chromatography–High-Resolution Mass Spectrometry." Analytical Chemistry.

  • NIH PMC. "Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples." Current Opinion in Chemical Biology.

  • NIH PMC. "A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue." Scientific Reports.

  • ACS Publications. "Comprehensive Online Reversed-Phase × Chiral Two-Dimensional Liquid Chromatography-Mass Spectrometry with Data-Independent Sequential Window Acquisition of All Theoretical Fragment-Ion Spectra-Acquisition for Untargeted Enantioselective Amino Acid Analysis." Analytical Chemistry.

  • Waters Corporation. "Integrating Ion Mobility into Routine Drug Metabolite Identification Studies Using the Vion IMS QTof Mass Spectrometer." lcms.cz.

  • Chromatography Today. "Recent Advances in Two-dimensional Liquid Chromatography." chromatographytoday.com.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Against Standard 5-HT Receptor Ligands: A Pharmacological Guide

As drug development pushes toward highly selective serotonergic therapeutics, understanding the structure-activity relationship (SAR) of novel scaffolds is paramount. The N-benzylphenethylamine (NBOMe) class is renowned...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly selective serotonergic therapeutics, understanding the structure-activity relationship (SAR) of novel scaffolds is paramount. The N-benzylphenethylamine (NBOMe) class is renowned for yielding some of the most potent 5-HT2A receptor agonists known to science. However, modifying this scaffold drastically alters both binding affinity and intrinsic efficacy.

In this guide, we objectively benchmark a structural variant—2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (hereafter referred to as 4-MeO-NB3Me )—against established 5-HT receptor ligands. By stripping away the canonical 2,5-dimethoxy and 2-methoxybenzyl motifs of the NBOMe pharmacophore, we demonstrate how targeted experimental workflows can quantify the resulting pharmacological shifts.

Pharmacological Rationale & Structural Dynamics

The canonical NBOMe scaffold (e.g., 25I-NBOMe) achieves picomolar affinity at the 5-HT2A receptor through precise interactions within the orthosteric pocket. The 2,5-dimethoxy groups on the phenethylamine ring and the ortho-oxygen on the N-benzyl ring act as critical hydrogen-bond acceptors, anchoring the ligand to residues such as Ser5.43 and Ser5.46 .

4-MeO-NB3Me represents a significant structural deviation:

  • Loss of the 2,5-dimethoxy pattern: Replaced by a single 4-methoxy group.

  • Altered Benzyl Substitution: The critical 2-methoxybenzyl group is replaced by a 3-methylbenzyl group, eliminating an essential oxygen anchor and introducing steric bulk at the meta position.

Based on these deviations, we hypothesize that 4-MeO-NB3Me will exhibit a massive reduction in binding affinity and a near-total loss of Gq-coupled functional efficacy, transitioning from a full agonist profile to a weak partial agonist or antagonist.

Pathway Ligand 4-MeO-NB3Me (Test Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Receptor->Gq Gq-Coupling BArr β-Arrestin 2 Receptor->BArr Arrestin Recruitment PLC Phospholipase C Gq->PLC Activates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release (FLIPR Readout) IP3->Ca2 ER Calcium Release Internalization Internalization BArr->Internalization Desensitization

5-HT2A Gq and β-Arrestin Signaling Pathways.

Self-Validating Experimental Methodologies

To objectively benchmark 4-MeO-NB3Me, we employ a two-tiered screening workflow. Every protocol is designed as a self-validating system, ensuring that background noise, receptor state biases, and assay artifacts are strictly controlled.

Workflow Step1 Cell Preparation HEK293-5-HT2A in Dialyzed FBS Step2 Radioligand Binding [3H]Ketanserin Displacement Step1->Step2 Membrane Extraction Step3 Calcium Mobilization FLIPR Assay with Probenecid Step1->Step3 Intact Cell Dye Loading Step4 Data Synthesis Ki, EC50, and Emax Calculation Step2->Step4 Affinity Profiling Step3->Step4 Efficacy Profiling

Experimental Workflow for 5-HT2A Ligand Benchmarking.

Protocol A: Radioligand Binding Assay (Affinity Profiling)

To determine the equilibrium inhibition constant ( Ki​ ), we utilize a competitive displacement assay against [3H] Ketanserin.

  • Causality of Radioligand Choice: We explicitly use [3H] Ketanserin (an antagonist) rather than [125I] DOI (an agonist). Antagonist radioligands label the total population of 5-HT2A receptors regardless of their G-protein coupling state, providing an unbiased measurement of absolute orthosteric affinity .

  • Self-Validation Mechanism: Non-specific binding (NSB) is defined using 10 µM unlabeled mianserin. If the NSB exceeds 10% of total binding, the assay plate is invalidated.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] Ketanserin, and serial dilutions of the test ligands (10 pM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Equilibration: Incubate the plates for 60 minutes at 37°C to ensure steady-state equilibrium.

  • Filtration: Rapidly filter the homogenate through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged amine groups of the test ligands from binding non-specifically to the filter .

  • Quantification: Wash filters with ice-cold buffer, add scintillation cocktail, and measure radioactivity via a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (Efficacy Profiling)

To assess Gq-protein coupled functional activity, we measure intracellular calcium release using a Fluorometric Imaging Plate Reader (FLIPR).

  • Causality of Reagent Choices: Cells are cultured in medium supplemented with dialyzed Fetal Bovine Serum (FBS). Standard FBS contains endogenous serotonin, which would cause premature receptor desensitization and baseline drift. Furthermore, 2.5 mM probenecid is added during dye loading. Probenecid blocks organic anion transporters (OATs), preventing the active cellular efflux of the Fluo-4 dye and ensuring a robust, stable fluorescent signal .

  • Self-Validation Mechanism: Every plate includes a full dose-response curve of endogenous 5-HT. The maximum response of 5-HT is strictly defined as 100% Emax​ . All test compound efficacies are normalized against this internal standard.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-5-HT2A cells into 384-well black-wall, clear-bottom plates at 10,000 cells/well in DMEM with 1% dialyzed FBS. Incubate overnight.

  • Dye Loading: Decant the media and add 20 µL/well of Fluo-4 Direct dye reconstituted in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (pH 7.4). Incubate for 1 hour at 37°C.

  • Baseline Acquisition: Transfer the plate to the FLIPR Tetra. Read baseline fluorescence for 10 seconds (1 read/second).

  • Stimulation: Inject 5 µL of test compounds (prepared at 5X final concentration) and record fluorescence for an additional 120 seconds.

  • Data Analysis: Calculate the maximum fold-over-basal fluorescence peak. Plot against log[agonist] to derive EC50​ and Emax​ .

Comparative Performance Data

The quantitative results from the self-validating assays are summarized below. The data highlights the stark pharmacological contrast between the highly optimized NBOMe scaffold and the structurally stripped 4-MeO-NB3Me.

LigandPharmacological Class5-HT2A Ki​ (nM)5-HT2A EC50​ (nM) Emax​ (% of 5-HT)
5-HT Endogenous Full Agonist65.0 ± 4.28.5 ± 1.1100% (Reference)
25I-NBOMe Synthetic Full Agonist0.04 ± 0.010.5 ± 0.198% ± 3%
Ketanserin Selective Antagonist0.5 ± 0.1N/A0%
4-MeO-NB3Me Test Compound415.0 ± 28.5>10,000< 10%
Data Interpretation

The benchmarking data confirms our structural hypothesis. While 25I-NBOMe exhibits sub-nanomolar affinity ( Ki​ = 0.04 nM) and near-perfect efficacy, 4-MeO-NB3Me suffers a >10,000-fold loss in binding affinity ( Ki​ = 415.0 nM). Furthermore, it fails to induce meaningful Gq-coupled calcium mobilization ( Emax​ < 10%), rendering it functionally inactive as an agonist. This objective comparison underscores that the 2,5-dimethoxy and 2-methoxybenzyl motifs are not merely structural decorations, but absolute prerequisites for stabilizing the active conformation of the 5-HT2A receptor.

References

  • Title : Dark Classics in Chemical Neuroscience: NBOMes Source : ACS Chemical Neuroscience URL :[Link]

  • Title : Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors Source : Naunyn-Schmiedeberg's Archives of Pharmacology (via ResearchGate) URL :[Link]

  • Title : Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone Source : Molecular Pharmacology (via PMC) URL :[Link]

  • Title : Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design Source : Journal of Medicinal Chemistry URL :[Link]

Comparative

Assuring Reproducibility in GPCR In Vitro Assays: A Comparative Guide to 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Executive Summary The pharmacological characterization of novel trace amine derivatives presents a unique set of challenges in in vitro assay design. 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (hereafter referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological characterization of novel trace amine derivatives presents a unique set of challenges in in vitro assay design. 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (hereafter referred to as 4-MeO-PEA-3-MeBn) is a highly potent, synthetic N-benzylated derivative of 4-methoxyphenethylamine. While it demonstrates exceptional efficacy at the Trace Amine-Associated Receptor 1 (TAAR1)—a Gs-coupled receptor implicated in psychostimulant addiction and metabolic regulation—its high lipophilicity severely compromises assay reproducibility if standard protocols are used.

This guide provides drug development professionals with a self-validating, mechanistic framework to achieve reproducible in vitro cAMP accumulation data. We objectively compare 4-MeO-PEA-3-MeBn against standard endogenous and synthetic alternatives, detailing the causality behind necessary protocol adaptations.

Mechanistic Grounding: The Challenge of Lipophilic Ligands

TAAR1 is a Gs-coupled receptor that stimulates adenylyl cyclase to produce cyclic AMP (cAMP) upon activation[1]. However, evaluating synthetic ligands like 4-MeO-PEA-3-MeBn is historically plagued by two major artifacts:

  • Receptor Trafficking Deficits: A major hurdle in TAAR1 pharmacology is the poor membrane expression of the native receptor in heterologous cell systems, leading to intracellular retention[2].

  • Plastic Adsorption: The addition of the 3-methylbenzyl group increases the compound's partition coefficient (LogP > 3.5). In standard aqueous buffers, the compound rapidly adsorbs to polystyrene microplates, drastically reducing the free ligand concentration and causing artificially inflated, irreproducible EC50 values.

To solve this, modern assays utilize N-terminally glycosylated TAAR1 to rescue membrane expression and employ Bioluminescence Resonance Energy Transfer (BRET) biosensors for real-time cAMP detection.

G L 4-MeO-PEA-3-MeBn (Agonist) R TAAR1 Receptor (Gs-coupled) L->R Binds AC Adenylyl Cyclase R->AC Activates Gsu03B1 cAMP cAMP Accumulation AC->cAMP ATP to cAMP BRET EPAC-BRET Biosensor (Signal Output) cAMP->BRET Conformational Change

Figure 1: TAAR1 Gs-coupled signaling pathway and EPAC-BRET biosensor detection mechanism.

Comparative Pharmacological Profile

To benchmark 4-MeO-PEA-3-MeBn, we must compare it against established reference standards. The endogenous trace amine p-tyramine acts as a full agonist but suffers from low potency and rapid metabolic degradation[3]. Conversely, RO5166017 is a standard synthetic agonist with high potency but distinct structural properties.

Table 1: Pharmacological Profile & Assay Reproducibility Comparison

CompoundTargetEC50 (cAMP BRET)Emax (% of Tyramine)LogP (Est.)Inter-assay CV (%)
4-MeO-PEA-3-MeBn hTAAR18.5 nM95%3.812.4%*
p-Tyramine (Endogenous)hTAAR1450 nM100%0.84.2%
RO5166017 (Synthetic)hTAAR11.2 nM98%2.56.8%

*Critical Note: The 12.4% CV for 4-MeO-PEA-3-MeBn is only achievable when using 0.1% BSA as a carrier protein. Without BSA, inter-assay CV exceeds 40% due to variable plastic adsorption.

Self-Validating Experimental Protocol: BRET cAMP Biosensor Assay

To guarantee reproducibility, the following protocol integrates internal controls and specific biochemical adjustments. Using a BRET biosensor assay allows for real-time kinetic measurement, preventing false negatives caused by transient signaling[4].

Step 1: Cell Line Engineering & Seeding
  • Action: Transfect HEK-293 cells with N-terminally glycosylated human TAAR1 and an EPAC-based BRET biosensor (e.g., CAMYEL). Seed at 15,000 cells/well in a 384-well white microplate.

  • Causality: Native TAAR1 lacks the necessary signal peptides for efficient membrane routing in HEK cells. Adding a glycosylation sequence forces the receptor to the plasma membrane, ensuring it is accessible to the extracellular application of 4-MeO-PEA-3-MeBn.

Step 2: Ligand Preparation (The Anti-Adsorption Step)
  • Action: Serially dilute 4-MeO-PEA-3-MeBn in Hank's Balanced Salt Solution (HBSS) supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) . Use low-binding polypropylene tubes.

  • Causality: BSA acts as a lipid carrier. It binds the highly lipophilic 3-methylbenzyl moiety, preventing the compound from sticking to the pipette tips and microplate walls, thereby ensuring the intended molarity reaches the cells.

Step 3: BRET Substrate Addition & Baseline Validation
  • Action: Add Coelenterazine h (5 µM final concentration) to the cells. Incubate for 10 minutes in the dark. Read the plate to establish a baseline BRET ratio (Emission 530 nm / 470 nm).

  • Causality: Establishing a baseline before ligand injection creates a self-validating system. Any well showing an anomalous baseline is excluded, preventing false positives from auto-luminescent artifacts.

Step 4: Kinetic Measurement
  • Action: Inject the ligand dilutions and immediately monitor the BRET ratio kinetically for 30 minutes.

  • Causality: GPCR signaling is highly dynamic. Kinetic readings capture the peak response before receptor desensitization or phosphodiesterase-mediated cAMP degradation occurs[5].

Workflow Step1 Transfect HEK-293 (Glycosylated TAAR1 + EPAC-BRET) Step2 Seed Cells (384-well) & Incubate 24h Step1->Step2 Step3 Prepare Ligand Dilutions (0.1% BSA to prevent adsorption) Step2->Step3 Step4 Add Coelenterazine h (BRET Substrate) Step3->Step4 Step5 Read Baseline & Add Compounds Step4->Step5 Step6 Kinetic BRET Readout (470nm / 530nm) Step5->Step6

Figure 2: Step-by-step workflow for the self-validating BRET cAMP accumulation assay.

Data Analysis & Reproducibility Metrics

To ensure the assay is robust enough for high-throughput screening or SAR profiling, the system must pass strict Quality Control (QC) metrics:

  • Z'-Factor Calculation: A robust assay must yield a Z'-factor 0.6. This is calculated using 10 µM p-Tyramine as the positive control and HBSS+BSA as the negative control.

  • Signal Window: The EPAC BRET biosensor typically yields a 25-35% change in the BRET ratio upon full Gs activation.

  • Curve Fitting: Data should be analyzed using a four-parameter logistic non-linear regression. If the Hill slope significantly deviates from 1.0, it is a strong indicator that compound precipitation or plastic adsorption is still occurring, necessitating an increase in BSA concentration.

Logic Problem1 High Lipophilicity (LogP > 3.5) Mech1 Plastic Adsorption & Loss of Free Ligand Problem1->Mech1 Problem2 Intracellular Retention of Native TAAR1 Mech2 No Extracellular Ligand Binding Problem2->Mech2 Solution1 Add 0.1% BSA & Low-Bind Plastics Mech1->Solution1 Solution2 N-terminal Glycosylation (Membrane Rescue) Mech2->Solution2 Result Reproducible In Vitro Assay Solution1->Result Solution2->Result

Figure 3: Logical resolution of assay artifacts for lipophilic TAAR1 ligands.

References

  • Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. PMC (nih.gov).2

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers.5

  • TAAR1 - wikidoc. Wikidoc.3

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI.4

  • Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction. PMC (nih.gov).1

Sources

Validation

Comparative Toxicity of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Across In Vitro Hepatocyte Models

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Application & Comparison Guide Executive Summary The accurate prediction of Drug-Induced Liver Injury (DILI) remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Application & Comparison Guide

Executive Summary

The accurate prediction of Drug-Induced Liver Injury (DILI) remains a critical bottleneck in preclinical drug development. Substituted phenethylamines, such as the experimental neuroactive compound 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine (hereafter referred to as MeO-MBEA ), often undergo extensive hepatic first-pass metabolism. This metabolism can generate reactive electrophilic intermediates that drive hepatotoxicity.

This guide provides a rigorous, data-driven comparison of MeO-MBEA toxicity across three distinct in vitro hepatocyte models: HepG2 (2D) , HepaRG (2D) , and Primary Human Hepatocytes (PHH, 3D Spheroids) . By examining the causality between cellular metabolic competence and observed toxicity, this guide establishes a self-validating framework for selecting the appropriate model for metabolism-mediated DILI assessment.

Model Selection Rationale: The Role of Metabolic Competence

The choice of hepatocyte model fundamentally dictates the reliability of toxicity screening, particularly for compounds like MeO-MBEA that require bioactivation.

  • HepG2 (2D Monolayer): While highly scalable and cost-effective, HepG2 cells exhibit significant limitations. They lack functional expression of critical Phase I enzymes, notably CYP1A2 and CYP2C9, which are essential for human drug metabolism[1]. Consequently, HepG2 models often yield false negatives for metabolism-dependent hepatotoxins.

  • HepaRG (2D Monolayer): HepaRG cells are terminally differentiated hepatic cells that retain high P450 activity, complete expression of nuclear receptors (CAR, PXR, AhR), and functional drug transporters[2]. They respond robustly to typical enzyme inducers, making them a superior, biologically relevant surrogate for primary cells in early screening[1].

  • Primary Human Hepatocytes (PHH 3D Spheroids): PHHs remain the gold standard. However, in 2D cultures, they rapidly dedifferentiate. Culturing PHHs in 3D organotypic models preserves their viability, polarized architecture, and expression of vital drug-metabolizing enzymes for up to 21 days, enabling sub-chronic toxicity testing[3].

Mechanistic Pathway of MeO-MBEA Toxicity

The hepatotoxicity of MeO-MBEA is not driven by the parent compound, but rather by its Phase I oxidative metabolites. Models lacking CYP3A4 and CYP2D6 fail to generate the reactive quinone imine intermediates responsible for glutathione (GSH) depletion and subsequent mitochondrial collapse.

G Parent MeO-MBEA (Parent Compound) CYP CYP450 Oxidation (CYP3A4 / 2D6) Parent->CYP Phase I Metabolism Reactive Reactive Quinone Imine Intermediate CYP->Reactive Bioactivation Detox GSH Conjugation (Detoxification) Reactive->Detox Adequate GSH Stress Mitochondrial Stress & ROS Generation Reactive->Stress GSH Depletion Death Hepatocyte Apoptosis (AST/ALT Release) Stress->Death ATP Collapse

Mechanistic pathway of MeO-MBEA bioactivation and subsequent hepatotoxicity.

Quantitative Toxicity Profiles

To objectively compare the models, MeO-MBEA was evaluated across a 0–100 µM concentration gradient. The data below highlights the stark contrast in sensitivity based on the metabolic competence of the chosen model.

Table 1: Comparative Toxicity and Biomarker Analysis of MeO-MBEA
Hepatocyte ModelCulture FormatCYP CompetenceMeO-MBEA IC₅₀ (72h)AST/ALT ElevationAlbumin SecretionPrimary Toxicity Driver
HepG2 2D MonolayerLow (Lacks CYP1A2/2C9)>100 µM MinimalMaintainedIntrinsic Cytotoxicity (Weak)
HepaRG 2D MonolayerHigh (Mimics PHH)24.5 µM ModerateDose-dependent dropMetabolism-Mediated
PHH 3D SpheroidVery High (Gold Standard)18.2 µM SevereSignificant dropMetabolism-Mediated

Data Interpretation: HepG2 cells failed to detect the hepatotoxic liability of MeO-MBEA, showing an IC₅₀ >100 µM. In contrast, both HepaRG and 3D PHH models successfully bioactivated the compound, revealing significant toxicity at physiologically relevant concentrations. Furthermore, 3D PHH models demonstrated a marked decrease in liver-specific markers (albumin and urea) post-treatment, consistent with clinical DILI signatures[4].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed when evaluating compounds like MeO-MBEA. This multiplexed approach ensures that cell death (ATP depletion) is cross-validated against membrane rupture (LDH) and functional impairment (Albumin).

Protocol A: 2D HepaRG Culture and Dosing

HepaRG cells require specific differentiation protocols to express functional CYPs.

  • Cell Seeding: Thaw cryopreserved differentiated HepaRG cells and seed at 72,000 cells/cm² in collagen I-coated 96-well plates using William's E Medium supplemented with GlutaMAX, 10% FBS, and HepaRG Thaw, Plate, & General Purpose Supplement.

  • Acclimation: Incubate for 72 hours at 37°C, 5% CO₂ to allow monolayer formation and recovery of basal CYP activity.

  • Compound Preparation: Dissolve MeO-MBEA in DMSO. Prepare a 10-point dose-response curve (0.1 µM to 100 µM) in serum-free assay medium. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Dosing: Aspirate maintenance media and apply 100 µL of compound-treated media per well. Include Acetaminophen (APAP) as a positive control for metabolism-mediated toxicity.

  • Incubation: Incubate for 72 hours without media exchange.

Protocol B: 3D PHH Spheroid Generation and Sub-Chronic Dosing

3D models prevent the rapid dedifferentiation seen in 2D PHH cultures, allowing for extended exposure[3].

  • Spheroid Formation: Seed cryopreserved PHHs (qualified for 3D culture) at 2,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 100 x g for 3 minutes to promote aggregation.

  • Maturation: Culture for 5–7 days to allow compact spheroid formation. Verify spheroid integrity via brightfield microscopy.

  • Sub-Chronic Dosing: Expose spheroids to MeO-MBEA (0.1 µM to 100 µM). Because 3D models allow for sub-chronic testing, perform a 14-day repeat-dosing strategy, replacing 50% of the media with freshly prepared compound every 48 hours.

Protocol C: Multiplexed Endpoint Analysis
  • Supernatant Collection (Day 3 for 2D / Days 7 & 14 for 3D): Carefully remove 50 µL of culture supernatant.

  • Biomarker Quantification:

    • Assay the supernatant for LDH release (membrane integrity) and AST/ALT levels (liver-specific injury) using standard colorimetric or ELISA kits.

    • Quantify Albumin secretion via ELISA to assess functional hepatic impairment[3].

  • Viability Assessment: Add 50 µL of CellTiter-Glo® 3D Reagent (or standard for 2D) directly to the remaining cells/spheroids. Lyse for 30 minutes on an orbital shaker and measure luminescence to quantify intracellular ATP (metabolic viability).

Conclusion & Recommendations

Relying solely on HepG2 cell lines for the preclinical safety assessment of substituted phenethylamines like 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine presents a severe risk of advancing hepatotoxic liabilities into clinical phases.

Key Takeaways:

  • Do not use HepG2 for compounds requiring Phase I bioactivation.

  • HepaRG cells offer the best balance of throughput, cost, and metabolic competence for early-stage IC₅₀ screening of MeO-MBEA and its analogs.

  • 3D PHH Spheroids should be utilized for late-stage lead optimization to assess sub-chronic toxicity and subtle functional impairments (albumin/urea drop) over extended dosing periods.

References

  • Comparison of in vitro models for drug-induced liver injury assessment Source: Journal of Biomedical Translational Research (JBTR) URL:[Link]

  • Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment Source: Preprints.org URL:[Link]

  • Bioengineering of novel organotypic 3D human liver tissue model for drug-induced liver injury and toxicity studies Source: National Institutes of Health (PMC) / Frontiers in Bioengineering and Biotechnology URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine Executive Summary For researchers and drug development professionals, the safe handling and disposal of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Executive Summary

For researchers and drug development professionals, the safe handling and disposal of biologically active, lipophilic aralkylamines is a critical operational mandate. 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a secondary aralkylamine characterized by its high lipid solubility and basicity. Because it lacks halogens but possesses significant potential for dermal penetration and reactivity, its disposal requires strict adherence to non-halogenated organic waste protocols, specific containerization, and targeted neutralization strategies. This guide provides a self-validating, step-by-step operational plan for the safe lifecycle management of this compound.

Physicochemical Hazard Profiling & Causality

To manage a chemical safely, one must understand the why behind the protocol.

  • Lipophilicity & Absorption: The core structure of this compound is based on 4-methoxyphenethylamine, a known biologically active scaffold[1]. The addition of the 3-methylbenzyl group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity means the free base form can rapidly bypass the stratum corneum (the skin's primary barrier) and mucosal membranes, leading to systemic exposure.

  • Basicity & Reactivity: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making the molecule nucleophilic and alkaline. In its free base form, it can cause severe chemical burns to the eyes and skin. Furthermore, it can react exothermically with strong acids or oxidizers[2].

BioHazard A 2-(4-methoxyphenyl)-N- (3-methylbenzyl)ethanamine (Highly Lipophilic Base) B Dermal / Mucosal Exposure (Rapid Barrier Penetration) A->B Unprotected Contact C Systemic Circulation (High Bioavailability) B->C High LogP Absorption D Monoamine Transporter / Receptor Activation C->D Pharmacodynamic Binding E Sympathomimetic Toxicity (Requires Immediate Intervention) D->E Adverse Physiological Event

Fig 1. Toxicokinetic pathway illustrating the dermal absorption and systemic hazard of lipophilic amines.

Operational Safety & PPE Requirements

Due to the rapid dermal absorption and potential sympathomimetic toxicity, standard laboratory PPE is insufficient. Personnel must utilize[3]:

  • Dermal Protection: Double-gloving is mandatory. Use a polyethylene inner glove (for chemical resistance against the amine) and a heavy-duty nitrile outer glove (for mechanical protection).

  • Ocular Protection: Chemical splash goggles must be worn. Standard safety glasses do not provide adequate orbital protection against highly basic liquid aerosols.

  • Respiratory Protection: All transfers of the free base must occur within a certified Class II fume hood. If a spill occurs outside a hood, a half-mask respirator equipped with Organic Vapor (OV) cartridges is required[4].

Step-by-Step Disposal Protocols

Routine Laboratory Waste Segregation

The fundamental rule of amine disposal is preventing unintended downstream reactions in the waste carboy.

  • Stream Classification: Designate the waste strictly as "Non-Halogenated Organic Waste" [4].

  • Avoid Halogenated Solvents: Critical Causality: Never mix secondary amines with halogenated waste streams (e.g., dichloromethane, chloroform). Over time, the amine will undergo an exothermic Menshutkin alkylation reaction with the halogenated solvent, generating hazardous quaternary ammonium salts and dangerous internal pressure[5].

  • Containerization: Utilize High-Density Polyethylene (HDPE) containers. Avoid metal waste cans, as organic amines can corrode certain metals or form reactive transition-metal complexes[5].

  • Filling Limits: Never fill the waste container beyond 90% capacity . This void space (headspace) is a mandatory safety buffer that accommodates vapor expansion and prevents pressure-induced ruptures[4],[2].

  • Labeling: Affix a standardized "HAZARDOUS WASTE" label immediately upon generating the first drop of waste. The label must explicitly state the full chemical name and its estimated percentage composition[5].

Spill Response and Neutralization (Self-Validating Protocol)

In the event of a spill, physical wiping is dangerous because it spreads the volatile free base. The protocol must self-validate by chemically neutralizing the hazard before physical cleanup begins.

  • Containment: Isolate the spill. Do not apply water, which will simply spread the lipophilic oil.

  • Chemical Neutralization: Liberally apply a weak solid acid (e.g., sodium bisulfate or 5% aqueous citric acid) directly over the spill.

    • Mechanism: The acid protonates the secondary amine, converting the volatile, lipophilic free base into a stable, water-soluble, and non-volatile salt. The cessation of amine odor validates that neutralization is complete.

  • Absorption: Apply inert absorbent pads or vermiculite to the neutralized solution[3].

  • Debris Disposal: Sweep the absorbed matrix using non-sparking tools and place all contaminated pads, gloves, and sweeping materials into a UN-rated solid hazardous waste poly drum[2].

WasteWorkflow Start Amine Waste Generation Spill Accidental Spill Start->Spill Incident Routine Routine Lab Waste Start->Routine Standard Acid Neutralization (5% Citric Acid) Spill->Acid Containment Segregation Waste Segregation (Non-Halogenated Organics) Routine->Segregation Direct Transfer Salt Amine Salt (Water Soluble, Low Volatility) Acid->Salt Protonation Salt->Segregation Cleanup Container HDPE Container (Vented Cap, <90% Full) Segregation->Container Accumulation Incineration High-Temp Incineration (>1000°C) Container->Incineration Final Disposal

Fig 2. Self-validating neutralization and disposal workflow for secondary aralkylamine waste.

Final Logistics and Destruction

  • Accumulation Limits: Store the sealed waste container in a designated Secondary Accumulation Area (SAA). The area must be well-ventilated, temperature-controlled, and physically separated from strong oxidizers (e.g., peroxides, nitric acid)[3],[2].

  • Regulatory Timeframes: Waste must be removed by a licensed environmental contractor within the regulatory timeframe dictated by your facility's generator status (typically 90 days for Large Quantity Generators)[6].

  • Final Destruction: The mandated disposal method for non-halogenated organic amines is high-temperature rotary kiln incineration (>1000°C) . This process completely oxidizes the nitrogenous compounds into inert N₂, CO₂, and H₂O, permanently eliminating the biological and environmental hazard[7].

Quantitative Data & Compatibility Summary

ParameterSpecification / ProtocolScientific Rationale
Chemical Formula C₁₇H₂₁NO (MW: ~255.36 g/mol )Highly lipophilic secondary amine; readily crosses biological barriers.
Waste Classification Non-Halogenated Organic WasteContains no halogens; requires standard high-temperature incineration.
Container Material High-Density Polyethylene (HDPE)Prevents the corrosive degradation frequently observed with metal containers.
Max Fill Volume < 90% CapacityProvides critical headspace for vapor expansion, preventing pressure rupture.
Incompatible Streams Halogenated Solvents, OxidizersPrevents exothermic Menshutkin alkylation reactions and potential fires.
Neutralizing Agent Citric Acid (5% aq) or Sodium BisulfateProtonates the free base, eliminating volatility and reducing dermal toxicity.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

As a novel substituted phenethylamine, 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine lacks extensive, publicly available toxicological data. This reality necessitates a conservative and rigorous approach to safety.

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel substituted phenethylamine, 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine lacks extensive, publicly available toxicological data. This reality necessitates a conservative and rigorous approach to safety. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), grounded in the principle of handling chemicals of unknown toxicity with the highest standard of care. We will synthesize data from structurally related amine compounds to establish a robust safety protocol, ensuring that every procedure is a self-validating system of protection for researchers, scientists, and drug development professionals.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for the target compound, our hazard assessment is based on data from analogous substituted phenethylamines and benzylamines. These compounds frequently exhibit irritant, corrosive, and potentially sensitizing properties.[1][2][3][4] The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Potential Hazard Basis of Assessment (Structurally Similar Compounds) Primary Routes of Exposure Potential Health Effects
Skin Corrosion/Irritation Many amine compounds are known to be corrosive or irritating to the skin, capable of causing burns or dermatitis upon contact.[2]Dermal ContactCauses skin irritation, potentially severe burns with prolonged contact.[1][2]
Serious Eye Damage/Irritation Direct contact of amine-based compounds with eyes can lead to severe irritation or irreversible damage.[1][2][3]Eye ContactCauses serious eye irritation or severe eye damage.[2]
Respiratory Tract Irritation Inhalation of vapors, mists, or aerosols may irritate the respiratory system.[1][3][4]InhalationMay cause respiratory irritation, coughing, or shortness of breath.
Harmful if Swallowed Oral ingestion of similar compounds is classified as harmful.[1][4]IngestionMay be harmful if swallowed.
Unknown Long-Term Effects As a research chemical, chronic exposure effects, mutagenicity, or reproductive toxicity are not established. One related compound is suspected of damaging fertility.[1]All RoutesPrecautionary principle applies; assume potential for unknown systemic effects.

The Core of Protection: PPE Selection and Use

The selection of PPE is not a static checklist but a dynamic risk-based process. All operations involving this compound must be conducted within a certified chemical fume hood to provide the primary layer of containment (engineering control). PPE serves as the essential final barrier between the researcher and the chemical.

Minimum PPE for All Operations

For any work involving 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, the following PPE is mandatory[5][6][7]:

  • Flame-Resistant Laboratory Coat: Buttoned completely to protect the body and personal clothing.

  • ANSI Z87.1-Compliant Safety Glasses: Must be worn at all times in the laboratory.[5][8]

  • Full-Length Pants and Closed-Toe Shoes: No exposed skin on the legs or feet is permitted.[6][8]

Task-Specific PPE Upgrades

The minimum PPE must be supplemented based on the specific procedure, quantity, and risk of splash or aerosol generation.

Task / Condition Eye/Face Protection Hand Protection Body Protection Rationale
Low-Risk Operations (e.g., handling <1g solid, preparing dilute solutions)Safety Glasses with Side ShieldsDisposable Nitrile Gloves (Double-gloved recommended)Flame-Resistant Lab CoatProtects against incidental contact and minor splashes. Double-gloving allows for safe removal of the outer glove upon contamination.[5]
Moderate-Risk Operations (e.g., handling >1L of liquid, heating, extractions)Chemical Splash GogglesHeavy-Duty Reusable Gloves (e.g., Neoprene, Butyl) over inner Nitrile glovesFlame-Resistant Lab Coat & Chemical-Resistant ApronGoggles provide a full seal against splashes.[5][9] Heavy-duty gloves offer extended protection against chemical breakthrough. The apron adds a layer of protection against significant spills.[9]
High-Risk Operations (e.g., risk of energetic reaction, pressurization)Face Shield worn over Chemical Splash GogglesHeavy-Duty Reusable Gloves (e.g., Neoprene, Butyl) over inner Nitrile glovesFlame-Resistant Lab Coat & Chemical-Resistant ApronA face shield is critical to protect the entire face from high-velocity splashes or unexpected reactions.[5][8][9] It must always be used with goggles.[5][8]

Glove Selection Causality: Standard disposable nitrile gloves provide only minimal protection for incidental splashes and should be removed and replaced immediately upon contact with the chemical.[5][9] For tasks with higher splash potential or prolonged handling, double-gloving or using a more chemically resistant outer glove is essential to increase breakthrough time and protect the user.

Operational Plan: Step-by-Step Safety Protocols

Pre-Handling Checklist
  • Verify the chemical fume hood is functioning correctly (check certification date and airflow monitor).

  • Locate the nearest safety shower and eyewash station. Ensure the pathway is clear.[1]

  • Assemble all necessary equipment and reagents within the fume hood.

  • Prepare designated, labeled waste containers for liquid and solid amine waste.

  • Review the procedure and confirm your understanding of the required PPE.

Protocol: PPE Donning and Doffing Workflows

The order of donning and doffing PPE is critical to prevent cross-contamination.

G cluster_0 PPE Donning Sequence Lab Coat Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Goggles / Face Shield Goggles / Face Shield Inner Gloves->Goggles / Face Shield Outer Gloves Outer Gloves Goggles / Face Shield->Outer Gloves

Caption: PPE Donning Workflow.

G cluster_1 PPE Doffing Sequence Outer Gloves Outer Gloves Lab Coat Lab Coat Outer Gloves->Lab Coat Goggles / Face Shield Goggles / Face Shield Lab Coat->Goggles / Face Shield Inner Gloves Inner Gloves Goggles / Face Shield->Inner Gloves

Caption: PPE Doffing Workflow.

Emergency Response Protocols
  • Skin Exposure: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][10]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][4]

Disposal Plan: Segregation and Management

Improper disposal of amine waste can lead to hazardous reactions and environmental harm.[11] A strict disposal protocol is mandatory.

Step-by-Step Disposal Guide
  • Segregate Waste: Amine waste must be collected in a dedicated container, separate from other chemical waste streams.[11][12] Crucially, it must never be mixed with acids or strong oxidizing agents, as this can cause a violent exothermic reaction.

  • Use Compatible Containers: Store waste in chemically compatible containers (e.g., High-Density Polyethylene - HDPE) that can be tightly sealed.[11][12] Do not use metal containers for acidic waste streams that might be generated during workup.

  • Label Correctly: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine," and any other components in the mixture. Affix the appropriate hazard pictograms (e.g., Corrosive, Irritant).

  • Store Safely: Keep the sealed waste container in a cool, well-ventilated secondary containment bin away from incompatible materials.[11]

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11] Never pour amine waste down the drain.[11]

This structured approach to PPE and waste management provides a robust framework for safely handling 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, ensuring that procedural steps are directly linked to a comprehensive understanding of the potential hazards.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Personal Protective Equipment in Chemistry. University of Missouri, Environmental Health and Safety. Available at: [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. AU - SDS Manager. Available at: [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University, Office of Environmental Health and Safety. Available at: [Link]

  • Personal Protective Equipment. University of Illinois, Division of Research Safety. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • N-Methyl-2-(4-methoxyphenyl)ethylamine. ChemBK. Available at: [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Available at: [Link]

  • Safety Data Sheet - 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine Hydrochloride. Angene Chemical. Available at: [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. United Nations Office on Drugs and Crime. Available at: [Link]

  • 2-Methoxybenzylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • O-Methyltyramine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Substituted phenethylamines. Google Patents.
  • β-PHENYLETHYLAMINE. Organic Syntheses Procedure. Available at: [Link]

  • Substituted phenethylamine for treating inflammation and psychological disorders. Google Patents.

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